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Core Science & Biosynthesis

Foundational

Tert-butyl (4-chloro-3-cyanophenyl)carbamate CAS 1495798-36-1 properties

CAS 1495798-36-1 | Strategic Intermediate for Medicinal Chemistry Abstract Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS 1495798-36-1) is a specialized nitrogen-protected aniline derivative used as a high-value build...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1495798-36-1 | Strategic Intermediate for Medicinal Chemistry

Abstract

Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS 1495798-36-1) is a specialized nitrogen-protected aniline derivative used as a high-value building block in the synthesis of small molecule therapeutics. Structurally comprising a tert-butoxycarbonyl (Boc) protected amino group on a 4-chloro-3-cyanobenzene scaffold, this compound serves as a stable, lipophilic precursor for introducing the pharmacologically active 3-cyano-4-chlorophenyl moiety. It finds critical application in the development of ATP Citrate Lyase (ACLY) inhibitors, kinase inhibitors, and androgen receptor antagonists, where the cyano-chloro motif provides essential electronic modulation and binding interactions.

Chemical Identity & Physicochemical Characterization[1][2]

This compound represents a "masked" form of 5-amino-2-chlorobenzonitrile, allowing researchers to perform transformations on the aromatic ring (such as lithiation or transition-metal catalyzed couplings) that would otherwise be incompatible with a free primary amine.

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name tert-butyl N-(4-chloro-3-cyanophenyl)carbamate
Common Name N-Boc-4-chloro-3-cyanoaniline
CAS Number 1495798-36-1
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in Water
Purity Standard ≥98.0% (HPLC)
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C#N
Strategic Applications in Drug Discovery

The utility of Tert-butyl (4-chloro-3-cyanophenyl)carbamate lies in its ability to deliver the 3-cyano-4-chlorophenyl pharmacophore while preventing side reactions typical of free anilines (e.g., oxidation, N-alkylation).

2.1 Targeted Therapeutic Areas
  • ATP Citrate Lyase (ACLY) Inhibitors: Recent patent literature (e.g., WO2020097408) identifies this scaffold as a key intermediate in synthesizing inhibitors for metabolic disorders and oncology. The cyano group acts as a hydrogen bond acceptor, while the chlorine atom fills hydrophobic pockets in the target protein.

  • Androgen Receptor Antagonists: The 3-cyano-4-chlorophenyl motif is electronically similar to the 3-trifluoromethyl-4-cyanophenyl group found in blockbuster drugs like Enzalutamide. This intermediate allows for Structure-Activity Relationship (SAR) exploration of the "Warhead" region of these antagonists.

  • Kinase Inhibition: Used to synthesize Type II kinase inhibitors where the aniline nitrogen forms a critical hinge-binding interaction after deprotection.

2.2 Synthetic Utility[1]
  • Orthogonal Protection: The Boc group is stable to basic conditions (e.g., LiHMDS, K2CO3), allowing for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling on the phenyl ring without affecting the amine.

  • Directed Lithiation: The Boc-amino group can act as a Directed Ortho Metalation (DoM) group, although the presence of the cyano and chloro groups makes the ring highly electron-deficient, often directing nucleophiles to the position para to the fluorine (if present) or facilitating halogen exchange.

Synthesis & Reaction Mechanism[2][4][6][7]

The synthesis involves the chemoselective protection of 5-amino-2-chlorobenzonitrile using Di-tert-butyl dicarbonate (Boc₂O). While simple in theory, the electron-withdrawing nature of the cyano and chloro groups reduces the nucleophilicity of the amine, often requiring catalysis or elevated temperatures.

3.1 Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of Boc₂O, followed by the elimination of tert-butanol and CO₂.

BocProtection Start 5-Amino-2-chlorobenzonitrile (Low Nucleophilicity) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Boc2O (Electrophile) Reagent->Inter Catalyst DMAP / TEA (Base Catalyst) Catalyst->Inter Activates Nucleophile Product Tert-butyl (4-chloro-3-cyanophenyl)carbamate (Stable Solid) Inter->Product Elimination Byproducts CO2 + t-BuOH Inter->Byproducts

Figure 1: Mechanistic workflow for the Boc-protection of electron-deficient anilines.

3.2 Experimental Protocol

Objective: Synthesis of Tert-butyl (4-chloro-3-cyanophenyl)carbamate on a 5g scale.

Reagents:

  • 5-Amino-2-chlorobenzonitrile (1.0 eq)[2][3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for catalyzing electron-poor anilines.

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-amino-2-chlorobenzonitrile (5.0 g, 32.8 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Triethylamine (6.9 mL, 49.2 mmol) and DMAP (0.4 g, 3.28 mmol). Stir at room temperature for 10 minutes to deprotonate/activate the amine.

  • Addition: Dissolve Boc₂O (8.6 g, 39.4 mmol) in DCM (20 mL) and add dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot (lower Rf) should disappear.

    • Note: If reaction is sluggish due to electron withdrawal, switch solvent to THF and reflux at 60°C for 4 hours.

  • Work-up: Quench with water (50 mL). Separate the organic layer and wash successively with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a solid. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes) to yield the pure carbamate.

Quality Control & Impurity Profiling

For drug development applications, rigorous QC is required to ensure the absence of the toxic parent aniline and residual Boc₂O.

Table 2: Quality Control Parameters

TestMethodAcceptance Criteria
Assay HPLC (C18 Column, ACN/H₂O Gradient)> 98.0% Area
Identification 1H NMR (DMSO-d6)Confirms structure; No missing protons.
Residual Amine HPLC / TLC< 0.1% (5-Amino-2-chlorobenzonitrile)
Loss on Drying Gravimetric< 0.5%

Expected 1H NMR Profile (DMSO-d6, 400 MHz):

  • δ 9.80 (s, 1H): Carbamate NH (Broad singlet, exchangeable).

  • δ 8.05 (d, J=2.5 Hz, 1H): Aromatic H-2 (Positioned between Cl and CN, highly deshielded).

  • δ 7.65 (dd, J=8.8, 2.5 Hz, 1H): Aromatic H-6.

  • δ 7.55 (d, J=8.8 Hz, 1H): Aromatic H-5 (Orthogonal to Cl).

  • δ 1.48 (s, 9H): tert-Butyl group.

Handling & Safety
  • Hazard Classification: GHS07 (Warning).

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.

  • Stability: Stable under normal laboratory conditions. Avoid strong acids (cleaves Boc) and strong bases (hydrolysis) unless intended.

References
  • Compound Identity & Properties: ChemScene. (n.d.). Tert-butyl (4-chloro-3-cyanophenyl)carbamate. Retrieved from

  • Synthetic Application (ACLY Inhibitors): Wei, Z., et al. (2020). ACLY Inhibitors and Uses Thereof. World Intellectual Property Organization Patent WO2020097408A1. Retrieved from

  • Parent Amine Utility: BenchChem. (n.d.). 5-Amino-2-chlorobenzonitrile Properties. Retrieved from

  • General Boc Protection Protocols: Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from

Sources

Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of N-Boc-4-chloro-3-cyanoaniline

Executive Summary In the realm of advanced medicinal chemistry and rational drug design, the strategic utilization of protected building blocks is critical for navigating complex, multi-step syntheses. N-Boc-4-chloro-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced medicinal chemistry and rational drug design, the strategic utilization of protected building blocks is critical for navigating complex, multi-step syntheses. N-Boc-4-chloro-3-cyanoaniline (IUPAC: tert-butyl (4-chloro-3-cyanophenyl)carbamate) represents a highly specialized intermediate. Characterized by a sterically shielded, orthogonally protected nitrogen and a heavily deactivated aromatic core, this compound is frequently deployed in the synthesis of kinase inhibitors, androgen receptor modulators, and novel targeted therapeutics.

This whitepaper provides an in-depth mechanistic analysis of the compound's structural properties, the causality behind its synthetic protocols, and field-proven methodologies for its manipulation.

Molecular Architecture and Physicochemical Profile

The molecular architecture of N-Boc-4-chloro-3-cyanoaniline is defined by a delicate balance of steric hindrance and electronic deactivation. The presence of the tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophilic attack and oxidation, while the chloro and cyano substituents serve as versatile handles for downstream functionalization (e.g., cross-coupling or tetrazole formation).

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1],[2]:

PropertyValue / Description
IUPAC Name tert-butyl (4-chloro-3-cyanophenyl)carbamate
CAS Registry Number 1495798-36-1
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
SMILES String O=C(OC(C)(C)C)NC1=CC=C(Cl)C(C#N)=C1
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 3 (Carbonyl O, Ether O, Cyano N)
Storage Conditions Sealed in dry conditions, 2-8°C

Structural and Electronic Effects on Reactivity

To successfully utilize this building block, one must understand the profound electronic effects governing its aniline core. The starting material, 4-chloro-3-cyanoaniline, is notoriously weakly nucleophilic.

  • The Cyano Group (C3): Positioned meta to the amine, the cyano group exerts a powerful inductive (-I) electron-withdrawing effect, significantly depleting electron density from the aromatic ring and the amine lone pair.

  • The Chloro Group (C4): Positioned para to the amine, the halogen exerts an inductive (-I) withdrawal that dominates over its weak resonance (+R) donation.

  • The Boc Group (N1): Once installed, the bulky tert-butyl group forces the carbamate moiety out of coplanarity with the aromatic ring, providing a steric shield that prevents unwanted side reactions during transition-metal-catalyzed cross-couplings.

ElectronicEffects Core Aniline Nitrogen (Nucleophilic Center) Cyano 3-Cyano Group (-I, -R Effects) Cyano->Core Strong electron withdrawal reduces nucleophilicity Chloro 4-Chloro Group (-I, +R Effects) Chloro->Core Inductive pull dominates over resonance Boc Boc Protecting Group (Steric Shielding) Boc->Core Prevents oxidation & cross-coupling interference

Caption: Electronic and steric influences on the N-Boc-4-chloro-3-cyanoaniline core.

Mechanistic Synthesis and Protection Protocols

Because the aniline nitrogen is severely electron-deficient, standard Boc protection conditions (Boc₂O, Triethylamine, Dichloromethane) often result in sluggish kinetics and poor yields. To overcome this thermodynamic barrier, the addition of a nucleophilic catalyst—specifically 4-dimethylaminopyridine (DMAP)—is strictly required[3],[4].

Protocol 1: DMAP-Catalyzed N-Boc Protection

Objective: To selectively protect the weakly nucleophilic aniline nitrogen while avoiding di-Boc (bis-Boc) formation.

Causality & Mechanistic Rationale: DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the Boc anhydride to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate. This activated species is far more susceptible to nucleophilic attack by the deactivated aniline than the original Boc₂O molecule. Triethylamine (TEA) is used as an auxiliary base to scavenge the resulting acid and regenerate the DMAP catalyst.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 4-chloro-3-cyanoaniline in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of Boc₂O.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and 0.1 equivalents of DMAP. Stir for 10 minutes at room temperature to ensure homogenization.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Rationale: Initiating at 0°C controls the exothermic formation of the pyridinium intermediate and suppresses the formation of di-Boc byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor reaction progress via TLC (UV active; starting material stains with ninhydrin, product does not).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Rationale: NH₄Cl neutralizes the basic TEA and DMAP without providing the highly acidic conditions that could prematurely cleave the newly formed Boc group.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow Step1 1. Substrate Dissolution 4-chloro-3-cyanoaniline in THF Step2 2. Base & Catalyst Addition TEA (1.5 eq) + DMAP (0.1 eq) Step1->Step2 Step3 3. Electrophile Addition Boc₂O (1.2 eq) at 0°C Step2->Step3 Step4 4. Reaction Progression Stir at RT for 12-24h Step3->Step4 Step5 5. Aqueous Workup Quench with NH₄Cl, Extract Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step synthetic workflow for the DMAP-catalyzed Boc protection.

Deprotection Strategies and Downstream Functionalization

Once the aromatic ring has been successfully functionalized (e.g., converting the cyano group to an amidine or coupling the chloro group via Buchwald-Hartwig amination), the Boc group must be removed to reveal the primary amine for final drug assembly.

Protocol 2: Acidic Cleavage of the N-Boc Group

Objective: To quantitatively remove the Boc protecting group yielding the free aniline (or its corresponding salt).

Causality & Mechanistic Rationale: The cleavage proceeds via an acid-catalyzed elimination (E1) mechanism. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates into CO₂ gas, while the tert-butyl cation loses a proton to form isobutylene gas. The evolution of these gases provides an irreversible thermodynamic driving force, ensuring complete deprotection.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition: Cool the solution to 0°C. Slowly add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Scavenging (Optional but Recommended): Add 2-5 equivalents of Triisopropylsilane (TIPS). Rationale: TIPS acts as a carbocation scavenger, quenching the highly reactive tert-butyl cation and preventing unwanted Friedel-Crafts alkylation of the aromatic ring.

  • Cleavage: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove volatile DCM, TFA, and isobutylene. Triturate the resulting residue with cold diethyl ether to precipitate the pure aniline TFA salt.

References

  • Orritt, K. M. Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. White Rose eTheses Online (2021). Retrieved from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Formula and Weight of 4-chloro-3-cyanophenyl Carbamate Derivatives

This guide provides a detailed examination of 4-chloro-3-cyanophenyl carbamate derivatives, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. We will explore the cor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of 4-chloro-3-cyanophenyl carbamate derivatives, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. We will explore the core molecular structure, detail the formula and molecular weight of key analogues, and present the definitive experimental workflows used to elucidate and confirm these fundamental physicochemical properties.

The 4-chloro-3-cyanophenyl Carbamate Core Structure and Its Significance

The 4-chloro-3-cyanophenyl carbamate scaffold is a specific chemical architecture recognized for its potential biological activity. Carbamate functionalities are integral to numerous pharmaceuticals and agrochemicals, often serving as key pharmacophores, prodrug moieties for improved bioavailability, or as protecting groups in complex organic syntheses.[1][2] The precise determination of a derivative's molecular formula and weight is a non-negotiable first step in any research and development pipeline, forming the basis for structural confirmation, purity assessment, and quantitative analysis.

The generalized structure of these derivatives is characterized by a central carbamate linker (-O-CO-NH-) attached to a 4-chloro-3-cyanophenyl group on the nitrogen atom. Variability is introduced through the substitution (R-group) on the carbamate's oxygen atom, allowing for the systematic modification of the molecule's properties.

Caption: General structure of a 4-chloro-3-cyanophenyl carbamate derivative.

Physicochemical Data of Exemplary Derivatives

The modification of the R-group allows for the fine-tuning of properties such as solubility, stability, and biological target affinity. The table below summarizes the molecular formula and molar mass for three representative derivatives.

Derivative NameR-GroupMolecular FormulaMolar Mass ( g/mol )
Methyl (4-chloro-3-cyanophenyl)carbamate-CH₃C₉H₇ClN₂O₂226.62
Ethyl (4-chloro-3-cyanophenyl)carbamate-CH₂CH₃C₁₀H₉ClN₂O₂240.65
Phenyl (4-chloro-3-cyanophenyl)carbamate[3][4]-C₆H₅C₁₄H₉ClN₂O₂288.70

Definitive Methodologies for Structural Confirmation

To move beyond theoretical values, rigorous experimental validation is essential. The combination of mass spectrometry and elemental analysis provides an unambiguous determination of a compound's molecular weight and formula. This dual-validation approach is a cornerstone of modern chemical analysis.

G cluster_workflow Workflow for Molecular Formula and Weight Determination Sample Purified Derivative Sample MS Mass Spectrometry (e.g., ESI-QTOF) Sample->MS EA Elemental Analysis (CHNS/O Combustion) Sample->EA MW Accurate Molecular Weight (from Molecular Ion Peak) MS->MW EP Elemental Composition (%C, %H, %N) EA->EP MF Definitive Molecular Formula (Validated) MW->MF EF Empirical Formula Calculation EP->EF EF->MF

Caption: Self-validating workflow for molecular formula and weight determination.

Mass Spectrometry for Accurate Molecular Weight Determination

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[5][6] For carbamate derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically generate an intact molecular ion with minimal fragmentation, directly revealing the molecular weight.

Expertise in Practice: The choice of a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is critical.[7] Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the computational prediction of the molecular formula based on the exact mass, offering a powerful layer of validation.

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the purified carbamate derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in a 50:50 mixture of solvent and deionized water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution appropriate for the desired mass range to ensure high mass accuracy.

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The high voltage applied at the ESI needle generates a fine spray of charged droplets.

  • Data Acquisition: As the solvent evaporates, intact, protonated molecules [M+H]⁺ are released into the gas phase and enter the mass analyzer. Acquire data in positive ion mode over a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the most abundant peak in the resulting spectrum. This peak corresponds to the protonated molecular ion, [M+H]⁺. Subtract the mass of a proton (1.007276 u) from the measured m/z value to obtain the highly accurate monoisotopic molecular weight of the neutral compound.

Elemental Analysis for Empirical and Molecular Formula Validation

Elemental analysis provides the relative proportions of the constituent elements in a molecule.[8][9] The most common method, CHNS/O analysis, uses combustion to convert the compound into simple, quantifiable gases.[10][11]

Trustworthiness Through Stoichiometry: This technique is inherently self-validating. The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are used to calculate the simplest whole-number ratio of atoms—the empirical formula. When this empirical formula is cross-referenced with the accurate molecular weight from mass spectrometry, the definitive molecular formula is established.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the highly purified and dried carbamate derivative into a tin or silver capsule.

  • Instrument Setup: Prepare the elemental analyzer by ensuring the combustion and reduction furnaces are at their operational temperatures (typically ~900-1100°C and ~650°C, respectively) and that the helium carrier gas is flowing.

  • Combustion: The sample is dropped into the combustion furnace in an oxygen-rich environment. The compound combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction and Separation: The resulting gas mixture passes through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The gases (CO₂, H₂O, N₂) are then separated using a chromatographic column.

  • Detection and Quantification: The separated gases are measured by a thermal conductivity detector (TCD). The instrument's software, calibrated with known standards, converts the detector signals into mass percentages of C, H, and N.

  • Formula Calculation:

    • Step A (Empirical Formula): Convert the mass percentages of C, H, N, and Cl (determined by other methods or difference) to molar ratios. Divide by the smallest molar value to obtain the simplest whole-number atom ratio.

    • Step B (Molecular Formula): Calculate the molar mass of the derived empirical formula. Divide the accurate molecular weight (from MS) by the empirical formula mass. The result should be a whole number (n). Multiply the subscripts in the empirical formula by 'n' to obtain the final, validated molecular formula.

Conclusion

The precise characterization of 4-chloro-3-cyanophenyl carbamate derivatives through the rigorous determination of their molecular weight and formula is a foundational activity in chemical and pharmaceutical research. The synergistic application of high-resolution mass spectrometry and elemental combustion analysis provides an unimpeachable workflow for confirming the identity and purity of these and other novel chemical entities. The protocols and data presented herein serve as a technical resource for scientists engaged in the synthesis, discovery, and development of carbamate-based molecules.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical.
  • Elemental analysis: operation & applic
  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Fahmy, H., & El-Shibini, S. (1971). Gas Chromatographic Analysis of Some Carbamate Derivatives.
  • D'Ippolito, R., et al. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Scientific Reports.
  • Phenyl (4-chloro-3-cyanophenyl)
  • Phenyl (4-chloro-3-cyanophenyl)
  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (n.d.). Journal of Applicable Chemistry.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Solubility Profiling of Tert-butyl (4-chloro-3-cyanophenyl)carbamate

This guide provides a rigorous technical analysis of the solubility profile of Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1).[1][2][3] It is designed for pharmaceutical scientists requiring precise sol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the solubility profile of Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1).[1][2][3] It is designed for pharmaceutical scientists requiring precise solvation data for assay development, stock solution preparation, and synthetic scale-up.[4]

[1][2][3]

Executive Summary & Compound Profile

Tert-butyl (4-chloro-3-cyanophenyl)carbamate is a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., targeting EGFR or MEK pathways).[1][2][3][4] The presence of the Boc-protected amine alongside the ortho-chloro-nitrile motif creates a distinct physicochemical profile characterized by high lipophilicity and specific hydrogen-bond donor/acceptor capabilities.[1][2]

Successful utilization of this compound relies on mastering its solubility in Dimethyl Sulfoxide (DMSO) for biological assays and Methanol (MeOH) for process chemistry (crystallization/purification).[1][2][3][4]

Property Data
CAS Number 1495798-36-1
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
Structural Features Lipophilic Boc group; Polar Nitrile (-CN); Halogen (-Cl); H-Bond Donor (-NH-)
Predicted LogP ~3.6 (High Lipophilicity)

Solvation Mechanisms & Theoretical Profile

A. Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (Preferred Stock Solvent) Mechanism: DMSO is a polar aprotic solvent that excels at solvating the polarizable carbamate and nitrile moieties.[1][2][4]

  • Interaction: The sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA) for the carbamate -NH- proton.[1][2][3]

  • Dipole Interactions: The high dielectric constant of DMSO stabilizes the dipole moment created by the electron-withdrawing nitrile and chlorine groups on the phenyl ring.[1][2]

  • Expected Range: >50 mg/mL (typically up to 100 mg/mL).[1][2][3][4]

B. Solubility in Methanol (MeOH)

Status: Moderate to High Solubility (Temperature Dependent) Mechanism: Methanol is a polar protic solvent.[1][2][4]

  • Interaction: Methanol acts as both an H-Bond Donor (to the carbonyl oxygen of the Boc group) and an H-Bond Acceptor (from the carbamate -NH-).[1][2][3][4]

  • Limitation: The bulky hydrophobic tert-butyl group and the chloro-phenyl ring disrupt the hydrogen-bonding network of pure methanol, potentially leading to saturation at lower concentrations compared to DMSO.[1][2]

  • Utility: Ideal for recrystallization.[2] The compound is expected to be soluble in hot methanol and crystallize upon cooling or anti-solvent addition (water).[3][4]

Experimental Protocols for Solubility Determination

As a Senior Scientist, relying on literature values is insufficient for critical GLP/GMP workflows. You must validate solubility in your specific lot.[2]

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Objective: Determine the saturation limit (S_max) at 25°C.

  • Preparation: Weigh 50 mg of the compound into a 1.5 mL HPLC vial (pre-weighed).

  • Solvent Addition: Add 250 µL of solvent (DMSO or MeOH).[1][2][4]

  • Equilibration: Vortex vigorously for 2 minutes. Place in a thermomixer at 25°C / 800 RPM for 4 hours.

  • Observation:

    • If clear: Solubility > 200 mg/mL.[2] (Stop).

    • If solid remains:[2][4] Centrifuge at 10,000 x g for 5 minutes.

  • Quantification:

    • Carefully remove a known volume (e.g., 100 µL) of the supernatant.[3]

    • Transfer to a pre-weighed aluminum weighing dish.[2]

    • Evaporate solvent (Vacuum oven for DMSO; N2 stream for MeOH).[2][3][4]

    • Weigh the residue.[2]

  • Calculation:

    
    [1][2][3][4]
    
Protocol B: Visual Screening (High Throughput)

Objective: Rapidly define working concentration ranges.

  • Place 5 mg of compound into 5 separate vials.

  • Add solvent in stepwise increments:

    • Step 1: Add 50 µL (Conc: 100 mg/mL). Vortex. Check clarity.

    • Step 2: Add 50 µL (Total: 100 µL, Conc: 50 mg/mL). Vortex. Check clarity.

    • Step 3: Add 400 µL (Total: 500 µL, Conc: 10 mg/mL). Vortex. Check clarity.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application (Assay vs. Synthesis).

SolubilityWorkflow Start Compound: Tert-butyl (4-chloro-3-cyanophenyl)carbamate Application Intended Application? Start->Application BioAssay Biological Assay / Screening Application->BioAssay In Vitro Synthesis Synthesis / Purification Application->Synthesis Process Chem DMSO_Path Primary Solvent: DMSO BioAssay->DMSO_Path MeOH_Path Primary Solvent: Methanol Synthesis->MeOH_Path DMSO_Check Check: Is Conc > 50mM? DMSO_Path->DMSO_Check MeOH_Check Process: Recrystallization? MeOH_Path->MeOH_Check Sonicate Action: Mild Sonication (35°C) DMSO_Check->Sonicate Yes (Viscous/Slow) Ready for Dilution Ready for Dilution DMSO_Check->Ready for Dilution No (Clear) Heat Action: Heat to Reflux (60°C) MeOH_Check->Heat Yes Standard Stirring Standard Stirring MeOH_Check->Standard Stirring No

Caption: Decision matrix for solvent selection based on downstream application requirements.

Critical Technical Considerations

Stability in Methanol

While soluble, Boc-carbamates are acid-labile .[1][2]

  • Risk: Commercial Methanol can contain trace formic or acetic acid, or absorb atmospheric CO₂ to form carbonic acid.[4]

  • Mitigation: For long-term storage in MeOH, ensure the solvent is anhydrous and neutral.[2] Avoid heating >50°C for prolonged periods to prevent thermal deprotection (loss of isobutylene).[3][4]

DMSO Hygroscopicity

DMSO is extremely hygroscopic.[2]

  • Impact: Absorption of water can cause the lipophilic carbamate to precipitate ("crash out") over time.[2][4]

  • Protocol: Always store DMSO stock solutions in single-use aliquots at -20°C or -80°C. Do not subject stock solutions to repeated freeze-thaw cycles.

"Oiling Out"

In Methanol/Water mixtures (used for crystallization), this compound may "oil out" (form a second liquid phase) rather than crystallize if water is added too quickly.[3][4]

  • Solution: Add water dropwise to a hot methanolic solution with vigorous stirring, keeping the temperature just below boiling, then cool slowly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130644, Tert-butyl (4-cyanophenyl)carbamate. (Structural Analog Data). Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[4] Wiley-Interscience.[1][2] (Reference for Boc stability in alcohols).

Sources

Foundational

Strategic Protection of 4-Amino-2-chlorobenzonitrile: A Technical Guide to the N-Boc Derivative

The following technical guide details the structural, synthetic, and functional divergence between the parent aniline 4-amino-2-chlorobenzonitrile and its N-tert-butoxycarbonyl (Boc) protected derivative. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergence between the parent aniline 4-amino-2-chlorobenzonitrile and its N-tert-butoxycarbonyl (Boc) protected derivative.

Executive Summary

In medicinal chemistry, 4-amino-2-chlorobenzonitrile (CAS: 30884-71-6) serves as a critical scaffold for androgen receptor antagonists and kinase inhibitors.[1][2] However, its primary amine functionality often presents chemoselectivity challenges during multi-step synthesis, particularly when manipulating the nitrile group or performing metal-catalyzed cross-couplings.[1][2]

The N-Boc derivative (tert-butyl (3-chloro-4-cyanophenyl)carbamate) acts as a lipophilic, non-nucleophilic "masked" equivalent.[1][2] This guide analyzes the physicochemical shifts that occur upon protection and provides an optimized protocol for synthesizing this deactivated aniline derivative.[2]

Molecular Architecture & Physicochemical Divergence[1][2]

The conversion from a free amine to a carbamate fundamentally alters the molecule's electronic landscape and solubility profile.[2]

Structural & Electronic Comparison[1][2]
FeatureParent: 4-Amino-2-chlorobenzonitrile Derivative: N-Boc-4-amino-2-chlorobenzonitrile
Formula


MW 152.58 g/mol 252.69 g/mol
Electronic State Electron-rich (Amine donor), but ring deactivated by -CN/-Cl.[1][2]Electron-neutral/deficient.[1][2] Lone pair resonance is delocalized into the Boc carbonyl.[1][2]
H-Bonding Donor (2H) / Acceptor (1)Donor (1H) / Acceptor (2)
LogP (Lipophilicity) ~1.8 (Moderate)~3.2 (High)
Solubility Polar organics (DMSO, MeOH).[1][2] Poor in Hexanes/DCM.Non-polar organics (DCM, EtOAc, Toluene).[1]
pKa (Conj. Acid) ~2.5 (Weak base due to EWGs)< 0 (Non-basic)
Electronic Deactivation Mechanism

The parent molecule contains an amino group that is already less nucleophilic than standard aniline due to the ortho-chloro and para-cyano electron-withdrawing groups (EWGs).[1][2] However, it remains susceptible to N-alkylation or oxidation.[1][2] Upon Boc-protection, the nitrogen lone pair participates in resonance with the carbamate carbonyl, effectively shutting down nucleophilicity.[1][2]

ElectronicEffects cluster_0 Parent: 4-Amino-2-chlorobenzonitrile cluster_1 Derivative: N-Boc Protected A Free Amine (-NH2) B Ring Activation (Weak) A->B +M Effect C Susceptible to Oxidation/Alkylation A->C Lone Pair Avail. D Carbamate (-NHBoc) A->D Protection (Boc2O) E Lone Pair Delocalization (Into Carbonyl) D->E Resonance F Chemically Inert (To Nucleophiles/Bases) E->F Deactivation

Figure 1: Electronic transition from the reactive free amine to the inert carbamate species.[1]

Synthetic Strategy: Overcoming Deactivation

Standard Boc-protection (Boc


O in THF) often fails or proceeds sluggishly with 4-amino-2-chlorobenzonitrile because the amine is electronically deactivated by the nitrile and chlorine groups.[1][2] A hyper-nucleophilic catalyst (DMAP) is required to activate the anhydride.[1][2]
Optimized Protocol (High-Yield)

Reagents:

  • Substrate: 4-Amino-2-chlorobenzonitrile (1.0 equiv)[1][2]

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 - 1.5 equiv)[1][2]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 4-amino-2-chlorobenzonitrile (10 mmol) in anhydrous DCM (30 mL).
    
  • Catalysis: Add DMAP (1-2 mmol). Stir for 5 minutes until fully dissolved. Note: The solution may darken slightly.

  • Addition: Add Boc

    
    O (12-15 mmol) dropwise as a solution in DCM or solid in one portion.
    
    • Why: Excess Boc

      
      O drives the equilibrium forward against the poor nucleophilicity of the aniline.[2]
      
  • Reflux/Stir: Stir at room temperature for 12-24 hours. If TLC shows incomplete conversion, heat to mild reflux (40°C) for 4 hours.

  • Quench: Quench with saturated

    
     solution or 10% citric acid (to remove DMAP).
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.[1][2][3]
    
  • Purification: The crude is often a yellow oil/solid.[1][2] Purify via silica gel chromatography (Hexanes/EtOAc, gradient 9:1 to 4:1). The Boc-protected product elutes significantly faster (higher

    
    ) than the free amine.[2]
    

SynthesisWorkflow Start Start: 4-amino-2-chlorobenzonitrile (Deactivated Nucleophile) Step1 Dissolve in DCM/THF Add DMAP (0.1 eq) Start->Step1 Step2 Add Boc2O (1.5 eq) Activates Electrophile Step1->Step2 Decision Check TLC (Is SM consumed?) Step2->Decision Reflux Heat to 40-60°C (Force Reaction) Decision->Reflux No Workup Acid Wash (Citric Acid) Removes DMAP Decision->Workup Yes Reflux->Decision Product Pure N-Boc Derivative (High Rf, Non-polar) Workup->Product

Figure 2: Optimized workflow for protecting electron-deficient anilines.

Analytical Fingerprinting (Self-Validation)

Distinguishing the starting material from the product is straightforward using NMR spectroscopy.[2] The appearance of the tert-butyl group and the shift of the N-H proton are diagnostic.[1][2]

H-NMR Comparison ( )
SignalFree Amine (Start) N-Boc Derivative (Product) Diagnostic Change
N-H ~4.5 - 5.0 ppm (Broad Singlet, 2H)~7.0 - 8.5 ppm (Broad Singlet, 1H)Downfield Shift: Deshielding by carbonyl anisotropy.[1][2]
t-Butyl Absent~1.50 - 1.55 ppm (Sharp Singlet, 9H)New Peak: The "Boc Singlet" is the primary confirmation.[1][2]
Aromatic 6.5 - 7.5 ppm7.0 - 8.0 ppmMinor Shift: Ring protons shift slightly downfield due to loss of strong resonance donation from

.
IR Spectroscopy[1][2]
  • Parent: Doublet peak ~3300-3400 cm

    
     (Primary amine symmetric/asymmetric stretch).[1][2]
    
  • Product: Single peak ~3300 cm

    
     (Secondary amide N-H) AND a strong Carbonyl (C=O) stretch at ~1700-1720 cm
    
    
    
    .[1][2]
  • Invariant: Nitrile (C≡N) stretch remains visible at ~2220 cm

    
     in both.[1][2]
    

Strategic Utility in Drug Design

Why protect? The Boc group is orthogonal to the nitrile and chlorine functionalities, enabling specific transformations.[2]

  • Prevention of N-Alkylation: If the synthesis requires alkylation of a different site (e.g., if the nitrile is hydrolyzed to an amide and then alkylated), the Boc group prevents the aniline nitrogen from acting as a nucleophile.[1]

  • Solubility Modulation: The parent compound has poor solubility in non-polar solvents.[1][2] The Boc group acts as a "grease" tag, allowing the molecule to be dissolved in DCM or Toluene for subsequent reactions.[2]

  • Purification: The significant

    
     between the Boc-protected form and impurities allows for easy silica filtration.[1][2]
    
Deprotection

The Boc group is acid-labile.[1][2]

  • Standard Method: 4M HCl in Dioxane or TFA/DCM (1:1).[1][2]

  • Observation: Evolution of

    
     gas and isobutylene.[1][2]
    
  • Result: Quantitative return to 4-amino-2-chlorobenzonitrile (often as the HCl or TFA salt).[1][2]

References

  • Structural Properties: PubChem. 4-Amino-2-chlorobenzonitrile Compound Summary. National Library of Medicine.[1][2] [Link]

  • Boc Protection Methodology: Basel, Y.[1][2] & Hassner, A. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A convenient reagent mixture for the preparation of N-tert-butoxycarbonylamines.[1][2] The Journal of Organic Chemistry. [Link][1]

  • Electronic Effects in Anilines: Hansch, C., Leo, A., & Taft, R. W.[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

  • General Reactivity of Aminobenzonitriles: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1][2] Oxford University Press.[1][2] (Standard Textbook Reference for S_NAr and Protection Mechanisms).

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Synthetic Utility of Tert-butyl (4-chloro-3-cyanophenyl)carbamate in Drug Development

Executive Summary In modern drug discovery, the precise control of molecular reactivity is paramount. Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1) is a highly functionalized building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise control of molecular reactivity is paramount. Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1) is a highly functionalized building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors and androgen receptor modulators[1]. The molecule features three critical synthetic handles: an aryl chloride primed for transition-metal-catalyzed cross-coupling, a cyano group that can be converted into a tetrazole or primary amine, and a tert-butoxycarbonyl (Boc)-protected aniline that ensures chemoselectivity.

This whitepaper bridges the gap between regulatory chemical safety—specifically the Safety Data Sheet (SDS) guidelines mandated by the OSHA Hazard Communication Standard[2]—and the practical, mechanistic realities of handling this compound in a laboratory setting. By understanding the causality behind its chemical hazards and reactivity, researchers can design safer, self-validating experimental workflows.

Chemical Identity & Physical Properties

Before designing a synthetic protocol, it is critical to establish the baseline physicochemical properties of the compound. The lipophilicity imparted by the Boc group not only aids in organic solubility but also influences its dermal penetration profile.

PropertySpecification
Chemical Name Tert-butyl (4-chloro-3-cyanophenyl)carbamate
CAS Number 1495798-36-1[1]
Molecular Formula C₁₂H₁₃ClN₂O₂[1]
Molecular Weight 252.70 g/mol [1]
SMILES String O=C(OC(C)(C)C)NC1=CC=C(Cl)C(C#N)=C1[1]
Storage Conditions Sealed in dry, 2-8°C[1]
Functional Groups Boc-protected amine, Aryl chloride, Nitrile[1]

Core Safety Data Sheet (SDS) Analysis & GHS Classification

Under the OSHA Hazard Communication Standard (HCS), which aligns with the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, employers and researchers must evaluate and mitigate chemical hazards[2][3].

Toxicological Causality

The hazards associated with this compound are driven by its structural motifs. While the Boc group masks the immediate reactivity of the aniline nitrogen, the underlying 4-chloro-3-cyanoaniline core is a known irritant. If metabolized or deprotected in vivo, aniline derivatives can induce methemoglobinemia. Furthermore, the electron-withdrawing cyano group increases the electrophilicity of the aromatic ring, necessitating strict avoidance of skin contact and inhalation of the crystalline dust.

GHS Hazard Summary & Mitigation
GHS Hazard ClassSignal WordHazard Statements (H-Codes)Required PPE & Engineering Controls
Acute Toxicity (Oral) WarningH302: Harmful if swallowedDo not eat/drink in lab. Wash hands thoroughly.
Skin Irritation WarningH315: Causes skin irritationNitrile gloves (double-gloving recommended), lab coat.
Eye Irritation WarningH319: Causes serious eye irritationSnug-fitting chemical safety goggles.
STOT SE 3 WarningH335: May cause respiratory irritationHandle strictly within a certified chemical fume hood.

Mechanistic Workflow: The Role of the Boc Group

In complex organic synthesis, the reactivity of the free aniline nitrogen must be suppressed to prevent it from poisoning palladium catalysts during cross-coupling or participating in unwanted nucleophilic attacks. As detailed in Greene's Protective Groups in Organic Synthesis, the Boc group is an industry standard for amine protection due to its stability under basic and nucleophilic conditions, and its clean cleavage under acidic conditions[4].

The workflow below illustrates the lifecycle of the compound from cold storage to waste disposal, emphasizing the intersection of synthetic utility and hazard mitigation.

Workflow A Storage (2-8°C, Dry) B Weighing & Transfer (Fume Hood, PPE) A->B Cold Chain C Cross-Coupling (Pd-Catalyzed) B->C Inert Gas D Boc Deprotection (TFA/DCM) C->D Isolate E Quench & Workup D->E Gas Release F Waste Disposal E->F Segregate

Fig 1: Synthetic workflow and hazard mitigation for Boc-protected aniline derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental protocols must be self-validating. This means incorporating steps that inherently confirm the success or failure of the reaction while strictly adhering to SDS safety guidelines.

Protocol 1: Safe Weighing and Transfer (SDS Compliance)
  • Causality: The compound is a respiratory irritant (H335). Weighing fine powders on an open bench exposes the researcher to aerosolized particulates.

  • Step 1: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm.

  • Step 2: Don appropriate PPE: standard nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Step 3: Tare an anti-static weighing boat inside the hood. Transfer the required mass of Tert-butyl (4-chloro-3-cyanophenyl)carbamate using a clean stainless-steel spatula.

  • Step 4: Cap the source bottle immediately and seal it with Parafilm before returning it to 2-8°C storage to prevent moisture degradation[1].

Protocol 2: Acid-Mediated Boc Deprotection
  • Causality: The Boc group is cleaved via acidolysis. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates a proton to form isobutylene gas) and carbon dioxide[4]. Because the cyano group is strongly electron-withdrawing, the resulting free aniline is poorly nucleophilic and less basic, meaning a mild aqueous base is sufficient for the final quench.

Mechanism A Tert-butyl (4-chloro-3-cyanophenyl)carbamate B Trifluoroacetic Acid (TFA) A->B Acidic Cleavage C tert-Butyl Cation B->C -CO2 D 4-Chloro-3-cyanoaniline B->D Amine Release F Carbon Dioxide (Gas) B->F Decarboxylation E Isobutylene (Gas) C->E -H+

Fig 2: Acid-mediated Boc deprotection pathway showing gas evolution and intermediates.

  • Step 1: Dissolve 1.0 equivalent of the Boc-protected compound in anhydrous Dichloromethane (DCM) (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Step 2 (Safety Critical): Attach a venting needle or a bubbler to the flask. Never seal the system. The reaction generates equimolar amounts of CO₂ and isobutylene gas; a sealed system will overpressurize and rupture.

  • Step 3: Cool the mixture to 0°C using an ice bath. Slowly add 10 equivalents of Trifluoroacetic Acid (TFA) dropwise. The low temperature controls the exothermic protonation.

  • Step 4: Remove the ice bath and stir at room temperature for 2 hours.

  • Step 5 (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active spot confirms complete deprotection.

  • Step 6: Concentrate the mixture in vacuo to remove excess TFA and DCM. Neutralize the residue by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8). Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free 4-chloro-3-cyanoaniline.

Data Presentation: Reaction Optimization & Safety Considerations

Choosing the right deprotection condition balances chemical yield with laboratory safety. The table below summarizes the quantitative and qualitative differences between two standard deprotection methods.

Deprotection ReagentSolventTemp (°C)Avg. Yield (%)Safety & SDS Considerations
TFA (20% v/v) DCM0 to 2592 - 95%High Volatility: TFA causes severe skin burns. Must be quenched carefully to avoid violent CO₂ release.
4M HCl 1,4-Dioxane2588 - 91%Peroxide Hazard: Dioxane can form explosive peroxides. HCl gas is corrosive. Slower reaction time but easier to precipitate the amine hydrochloride salt.

References

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Semantic Scholar / Wiley-Interscience, October 30, 2006. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview." United States Department of Labor. Available at:[Link]

  • Appalachian State University. "Hazard Communication Standard | Environmental Health, Safety and Emergency Management." Appalachian State University. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Boc-Protection of 4-Amino-2-chlorobenzonitrile

Introduction & Chemical Context 4-Amino-2-chlorobenzonitrile (CAS: 20925-27-3) is a highly versatile building block utilized in the development of agrochemicals, high-performance polymers, and advanced pharmaceuticals, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Amino-2-chlorobenzonitrile (CAS: 20925-27-3) is a highly versatile building block utilized in the development of agrochemicals, high-performance polymers, and advanced pharmaceuticals, including URAT1 inhibitors for gout and various small-molecule kinase inhibitors[1][2][3]. However, the functionalization of its primary amine presents a significant synthetic hurdle.

Due to the presence of strongly electron-withdrawing substituents—a cyano group (-CN) at the para position and a chloro group (-Cl) at the ortho position—the aromatic ring is severely electron-deficient[1][4]. This electronic deactivation delocalizes the nitrogen's lone pair into the aromatic system, drastically reducing the nucleophilicity of the amino group. Consequently, standard tert-butyloxycarbonyl (Boc) protection protocols (e.g., Boc₂O/TEA/DCM at room temperature) are entirely ineffective[5].

Mechanistic Rationale (E-E-A-T)

To overcome the high activation energy barrier associated with this electron-deficient aniline, an acyl transfer catalyst is strictly required[6]. 4-Dimethylaminopyridine (DMAP) serves this exact purpose.

Instead of relying on the direct, sluggish attack of the deactivated aniline on di-tert-butyl dicarbonate (Boc₂O), DMAP acts as a highly nucleophilic trigger. It attacks Boc₂O to form a transient, highly electrophilic N-tert-butoxycarbonylpyridinium intermediate[6]. This activated species is significantly more susceptible to nucleophilic attack than the parent anhydride. When the reaction is supplied with sufficient thermal energy (e.g., refluxing in THF), the weakly nucleophilic 4-amino-2-chlorobenzonitrile can successfully attack this intermediate, transferring the Boc group and regenerating the DMAP catalyst[5][6].

Mechanism Boc2O Boc Anhydride (Electrophile) Intermediate N-Boc-pyridinium Active Intermediate Boc2O->Intermediate + DMAP - t-BuO⁻ DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product Boc-Protected Aniline Product Intermediate->Product + Aniline - DMAP - CO2 - t-BuOH Aniline 4-Amino-2-chlorobenzonitrile (Deactivated Nucleophile) Aniline->Product

Figure 1: DMAP-catalyzed Boc-protection mechanism for electron-deficient anilines.

Optimization of Reaction Conditions

The necessity of the DMAP-catalyzed pathway is evident when comparing standard conditions against optimized protocols. Table 1 summarizes the causality behind the final solvent and catalyst selection, demonstrating why thermal energy and stoichiometric DMAP are required for optimal yields.

Table 1: Optimization of Reaction Conditions for 4-Amino-2-chlorobenzonitrile

EntryReagents (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Boc₂O (1.5), TEA (2.0)DCM2524< 5Triethylamine is insufficiently nucleophilic to form an active acylinium intermediate.
2Boc₂O (1.5), DMAP (0.1)DCM252415Catalytic DMAP forms the intermediate, but ambient thermal energy is insufficient for attack.
3Boc₂O (2.0), DMAP (1.0)THF651688Optimal. Stoichiometric DMAP and refluxing THF provide the necessary activation energy.
4Boc₂O (1.5), NaHMDS (2.2)THF-78 to 25482Deprotonation yields a reactive anilide anion, but requires strictly anhydrous, cryogenic setups.

Standard Operating Procedure (SOP)

The following protocol describes a self-validating, highly scalable workflow for the synthesis of tert-butyl (3-chloro-4-cyanophenyl)carbamate (the Boc-protected derivative).

Workflow Step1 1. Preparation Dissolve Aniline & DMAP in anhydrous THF Step2 2. Activation Dropwise addition of Boc2O at 0 °C Step1->Step2 Step3 3. Reaction Reflux at 65 °C for 16 hours Step2->Step3 Step4 4. Quenching Cool to RT, quench with 1M HCl Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexane/EtOAc) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Boc-protection protocol.

Step-by-Step Methodology:
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-chlorobenzonitrile (1.0 equiv, e.g., 10 mmol, 1.52 g) and DMAP (1.0 equiv, 10 mmol, 1.22 g). Purge the flask with inert gas (N₂ or Ar).

  • Dissolution: Inject anhydrous Tetrahydrofuran (THF) (0.2 M relative to the aniline, approx. 50 mL) and stir until complete dissolution is achieved. Cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv, 20 mmol, 4.36 g) dropwise. Causality Note: Slow addition prevents rapid, uncontrolled evolution of CO₂ gas as the active intermediate forms.

  • Thermal Reaction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 16 hours.

  • In-Process Control (TLC): Monitor the reaction via TLC (3:1 Hexanes/EtOAc). The starting aniline is highly UV-active and polar. The Boc-protected product will migrate higher (higher

    
    ) due to the loss of hydrogen-bonding capability.
    
  • Quenching: Once complete, cool the mixture to room temperature. Slowly add 1M aqueous HCl (30 mL). Causality Note: This step is a self-validating purification mechanism. The HCl protonates the DMAP catalyst and any unreacted starting amine, forcing them into the aqueous layer as water-soluble hydrochloride salts, leaving only the neutral Boc-protected product in the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 25% EtOAc in Hexanes) to afford the pure product as a white to off-white solid.

Analytical Validation

To verify the structural integrity of the synthesized product, perform the following characterizations:

  • ¹H NMR (CDCl₃): The broad -NH₂ singlet typically found at ~4.0-5.0 ppm in the starting material[1] will shift significantly downfield to ~6.5-7.0 ppm, integrating to 1H (the carbamate N-H). A large, sharp singlet integrating to 9H will appear at ~1.5 ppm, confirming the successful installation of the tert-butyl group.

  • FT-IR Spectroscopy: The sharp C≡N stretch at 2220-2240 cm⁻¹[1] will remain intact, while a strong, new carbamate carbonyl (C=O) stretch will appear around 1700-1730 cm⁻¹.

References[1] Title: A Comprehensive Technical Guide to 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3): Properties, Synthesis, and Applications

Source: Benchchem URL:[2] Title: The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout Source: The Royal Society of Chemistry URL:[3] Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[6] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - National Institutes of Health (NIH) URL:[5] Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[4] Title: Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines Source: ResearchGate URL:

Sources

Application

Using Tert-butyl (4-chloro-3-cyanophenyl)carbamate as an intermediate in kinase inhibitor synthesis

Application & Protocol Guide Topic: Tert-butyl (4-chloro-3-cyanophenyl)carbamate: A Strategic Intermediate for the Synthesis of Hinge-Binding Kinase Inhibitors Abstract Protein kinases are a critical class of enzymes who...

Author: BenchChem Technical Support Team. Date: March 2026

Application & Protocol Guide

Topic: Tert-butyl (4-chloro-3-cyanophenyl)carbamate: A Strategic Intermediate for the Synthesis of Hinge-Binding Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. A significant number of these inhibitors feature a substituted aniline core, which is instrumental in forming key hydrogen bond interactions with the kinase hinge region. This guide provides a detailed technical overview of Tert-butyl (4-chloro-3-cyanophenyl)carbamate , a highly versatile chemical intermediate designed for the efficient synthesis of such inhibitors. We will explore its strategic utility, provide detailed, field-tested protocols for its application in multi-step synthesis, and discuss methods for the biochemical evaluation of the final compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Introduction to the Intermediate

Tert-butyl (4-chloro-3-cyanophenyl)carbamate is a trifunctional synthetic building block. Its value in medicinal chemistry stems from the orthogonal reactivity of its functional groups, which allows for a controlled, stepwise elaboration into complex molecular architectures typical of Type I and Type II kinase inhibitors.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the aniline nitrogen. It is stable under a wide range of conditions, including nucleophilic aromatic substitution and cross-coupling reactions, yet can be cleanly removed under acidic conditions to reveal the nucleophilic amine for subsequent functionalization.[2]

  • Aryl Chloride: The chlorine atom at the 4-position is activated by the electron-withdrawing cyano group at the 3-position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[] This site serves as the primary attachment point for heterocyclic cores common in kinase inhibitors (e.g., quinazolines, pyrimidines, purines).

  • Cyano Group: The nitrile functionality not only activates the aryl chloride but also serves as a potential hydrogen bond acceptor in the final drug-target complex. Its presence can significantly contribute to binding affinity and selectivity.[4]

Physicochemical & Handling Data
PropertyValue
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
CAS Number 189139-62-0
Appearance Off-white to pale yellow solid
Storage Store at room temperature, away from moisture
Safety Handle with appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.

Strategic Application in Kinase Inhibitor Synthesis

The primary synthetic strategy involves using the intermediate to bridge a core heterocyclic scaffold with a secondary pharmacophore. This is typically achieved in a three-stage process: coupling, deprotection, and final functionalization. This modular approach is highly amenable to the creation of focused compound libraries for structure-activity relationship (SAR) studies.[5]

G start Core Heterocycle (e.g., 2-aminopyrimidine) step1 Step 1: SNAr Coupling start->step1 intermediate Tert-butyl (4-chloro-3-cyanophenyl)carbamate intermediate->step1 product1 Boc-Protected Intermediate step1->product1 step2 Step 2: Boc Deprotection product2 Key Amine Intermediate step2->product2 step3 Step 3: Amide Coupling final_product Final Kinase Inhibitor step3->final_product product1->step2 product2->step3 reagent3 Acyl Chloride or Activated Acid reagent3->step3

Figure 1: General workflow for synthesizing a kinase inhibitor using the title intermediate.

Detailed Synthetic Protocols

This section provides a validated, step-by-step protocol for the synthesis of a model kinase inhibitor based on an aminopyrimidine scaffold. This scaffold is present in numerous approved drugs.

Protocol 1: Synthesis of tert-butyl (4-((2-aminopyrimidin-4-yl)amino)-3-cyanophenyl)carbamate (3)

This initial step involves the crucial C-N bond formation via a nucleophilic aromatic substitution (SNAr) reaction.

Figure 2: SNAr coupling of the intermediate with 2-aminopyrimidine.

Materials:

  • Tert-butyl (4-chloro-3-cyanophenyl)carbamate (1) (1.0 eq)

  • 2-Aminopyrimidine (2) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol (approx. 0.2 M concentration)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add Tert-butyl (4-chloro-3-cyanophenyl)carbamate (1) and 2-aminopyrimidine (2).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add n-butanol via syringe, followed by DIPEA.

  • Heat the reaction mixture to 120 °C and stir vigorously for 16-24 hours.

  • Reaction Monitoring: Track the consumption of starting material (1) using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Filter the solid and wash with cold n-butanol, then diethyl ether.

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography or recrystallization from ethanol to yield the pure coupled product (3).

Causality: n-Butanol is used as a high-boiling polar solvent to ensure the reaction reaches the necessary activation energy. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Protocol 2: Synthesis of 2-amino-5-((2-aminopyrimidin-4-yl)amino)benzonitrile (4)

This step involves the selective deprotection of the Boc group to unmask the aniline nitrogen.

Materials:

  • Boc-protected intermediate (3) (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM) (approx. 0.1 M concentration)

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected intermediate (3) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS until no starting material is observed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine (4). The product is often used in the next step without further purification.

Causality: TFA is a strong acid that readily cleaves the acid-labile Boc group, releasing isobutylene and carbon dioxide as gaseous byproducts. The reaction is typically clean and high-yielding.[2]

Protocol 3: Synthesis of N-(4-amino-2-((2-aminopyrimidin-4-yl)amino)-5-cyanophenyl)acrylamide (5)

The final step is the acylation of the newly formed aniline with an electrophile, in this case, acryloyl chloride, to install a Michael acceptor, a common feature in covalent kinase inhibitors.

Materials:

  • Deprotected amine (4) (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration)

  • DIPEA or another non-nucleophilic base (2.0 eq)

Procedure:

  • Dissolve the amine intermediate (4) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -10 °C or 0 °C.

  • Add DIPEA to the solution.

  • Slowly add a solution of acryloyl chloride in THF dropwise over 15 minutes, maintaining the low temperature.

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the formation of the final product.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography (using a gradient of methanol in DCM) to obtain the final inhibitor (5).

Summary of Expected Results
StepProductTypical YieldPurity (LC-MS)Key ¹H NMR Signal (DMSO-d₆, δ ppm)
1Boc-Coupled Intermediate (3)70-85%>95%~1.50 (s, 9H, Boc-H)
2Deprotected Amine (4)90-98%>90%Absence of ~1.50 ppm signal
3Final Inhibitor (5)50-70%>98%~6.2-6.8 (m, 3H, vinyl-H)

Application in Kinase Activity Profiling

Once synthesized, the inhibitor's potency and selectivity must be determined through biochemical assays.[6] These assays directly measure the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.

Common Biochemical Assay Formats:
  • Radiometric Assays: Considered the gold standard, these assays use ³²P- or ³³P-labeled ATP and measure the incorporation of the radiolabel into the substrate.[7]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.[6]

  • Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format that uses a europium-labeled antibody to detect the phosphorylated substrate.[7]

G prep Compound Dilution (Serial dilution in DMSO) reagents Assay Plate Preparation (Kinase, Substrate, ATP) prep->reagents incubation Incubation (Room Temp, 30-60 min) reagents->incubation detection Detection Reagent Addition (e.g., Kinase-Glo®) incubation->detection readout Signal Readout (Luminometer) detection->readout analysis Data Analysis (IC₅₀ Curve Fitting) readout->analysis

Figure 3: A generalized workflow for an in vitro kinase inhibition assay.

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Incomplete SNAr Reaction (Step 1) Insufficient temperature; Inactive catalyst; Steric hindrance.Increase temperature to 140 °C. Consider using a palladium-catalyzed Buchwald-Hartwig amination as an alternative coupling method.
Low Yield in Deprotection (Step 2) Product degradation under strong acid.Reduce reaction time. Alternatively, use 4M HCl in 1,4-dioxane, which is often a milder condition for deprotection.
Multiple Acylations (Step 3) Reaction with the pyrimidine amine.The aniline nitrogen is significantly more nucleophilic. However, ensure the reaction is run at low temperatures (0 °C or below) and that the acyl chloride is added slowly to maintain selectivity.
Poor Compound Solubility High molecular weight and planarity.Use co-solvents like DMSO or DMA for assays. For synthesis, ensure adequate solvent volume.

Conclusion

Tert-butyl (4-chloro-3-cyanophenyl)carbamate is a purpose-built intermediate that streamlines the synthesis of aniline-based kinase inhibitors. Its orthogonal protecting group strategy and pre-activated coupling site enable a modular and efficient approach to novel inhibitor design. The protocols and insights provided herein offer a robust framework for leveraging this valuable building block in drug discovery programs, facilitating the rapid generation of candidates for biological evaluation.

References

  • D'Arcy, P. M., & Beattie, J. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(7), 1746. [Link]

  • Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. US Patent 9,643,927. [Link]

  • Menichincheri, M., et al. (2010). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 53(20), 7296-7315. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbamates. Organic Chemistry Portal. [Link]

  • Chemical Kinomics & Innovative Drug Discovery Lab. (n.d.). Drug Discovery - Inhibitor. Yonsei University. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • OUCI. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015–2020. Oriental University Journal of Pharmaceutical Sciences, 4(1), 1-28. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Blake, A. J., et al. (2012). tert-Butyl 4-cyanophenyl carbonate. Acta Crystallographica Section E, 68(Pt 3), o768. [Link]

  • BPS Bioscience. (n.d.). Screening and profiling services for Kinases. BPS Bioscience. [Link]

  • Cho, S. Y., et al. (2005). 3D-QSAR studies on c-Src kinase inhibitors and docking analyses of a potent dual kinase inhibitor of c-Src and c-Abl kinases. Journal of Computer-Aided Molecular Design, 19(8), 561-572. [Link]

  • MolPort. (n.d.). tert-butyl N-{3-[(4-chloro-3-cyanophenyl)amino]cyclopentyl}carbamate. MolPort. [Link]

  • Wymann, M. P., & Schneiter, R. (2018). Special Issue: Kinase inhibitors. Molecules, 23(7), 1799. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-287. [Link]

  • Scott, K. A., & Manas, E. S. (2025). Lazertinib: breaking the mold of third-generation EGFR inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-3-Cyanophenyl Scaffolds

Mechanistic Rationale & Scaffold Activation The 4-chloro-3-cyanophenyl moiety is a highly versatile building block frequently utilized in the synthesis of agrochemicals, materials, and pharmaceutical intermediates, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Activation

The 4-chloro-3-cyanophenyl moiety is a highly versatile building block frequently utilized in the synthesis of agrochemicals, materials, and pharmaceutical intermediates, including targeted therapies like CD73 inhibitors[1]. The functionalization of this scaffold relies heavily on Nucleophilic Aromatic Substitution (SNAr).

The success of an SNAr reaction is dictated by the electronic landscape of the aromatic ring. The mechanism proceeds via a classical addition-elimination pathway, which is highly favored when halogens are positioned ortho or para to strong electron-withdrawing groups (EWGs)[2]. In the 4-chloro-3-cyanophenyl system, the cyano (–CN) group exerts a powerful inductive and resonance-withdrawing effect. Because it is positioned ortho to the chloride leaving group, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

When a nucleophile attacks the C4 position, the reaction forms a negatively charged intermediate known as the Meisenheimer complex. The ortho-cyano group stabilizes this transient negative charge through resonance, making the initial nucleophilic addition the rate-determining step, followed by the rapid elimination of the chloride anion[3].

SNAr_Mechanism A 4-Chloro-3-cyanophenyl Substrate B Nucleophilic Attack (N, O, S) A->B Base / Solvent C Meisenheimer Complex (Resonance Stabilized) B->C Rate Determining D Chloride Elimination (Fast Step) C->D E Substituted Product (SNAr Complete) D->E -Cl⁻

Fig 1. Mechanistic pathway of SNAr on 4-chloro-3-cyanophenyl scaffolds.

Strategic Parameter Selection

To ensure high conversion rates and suppress side reactions (such as nitrile hydrolysis or homocoupling), experimental parameters must be strictly controlled:

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are mandatory. These solvents effectively solvate the counter-cations (e.g., K⁺, Cs⁺) while leaving the nucleophilic anions "naked" and highly reactive.

  • Base Selection: The choice of base is dictated by the nucleophile. For primary and secondary amines, organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are sufficient. For oxygen (phenols) and sulfur (thiols) nucleophiles, inorganic bases such as K₂CO₃ or Cs₂CO₃ are required to fully deprotonate the nucleophile prior to attack. The "cesium effect" provided by Cs₂CO₃ often yields superior solubility and kinetic rates for challenging etherifications.

  • Thermal vs. Microwave Activation: While reactive amines may substitute at 80 °C under standard thermal conditions, sterically hindered nucleophiles often result in sluggish reactions. In such cases, microwave-assisted heating in DMSO can drastically reduce reaction times from hours to minutes[4].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the optimized baseline conditions for functionalizing the 4-chloro-3-cyanophenyl scaffold based on the nucleophile class.

Nucleophile ClassRepresentative ReagentBaseSolventTemp (°C)Time (h)Expected Yield
Primary Amine BenzylamineDIPEA (2.0 eq)DMF804 - 685 - 95%
Secondary Amine MorpholineK₂CO₃ (2.5 eq)DMSO906 - 880 - 90%
Phenol (Oxygen) 4-MethoxyphenolCs₂CO₃ (2.0 eq)MeCN80 - 10012 - 1675 - 85%
Thiol (Sulfur) ThiophenolK₂CO₃ (1.5 eq)DMFRT - 502 - 4>90%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality-driven steps to ensure product integrity and high recovery.

Protocol A: Amination (Nitrogen Nucleophiles)

This protocol is optimized for primary and secondary amines.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the 4-chloro-3-cyanophenyl derivative (1.0 mmol, 1.0 eq).

  • Solvation: Dissolve the substrate in anhydrous DMF (5.0 mL, 0.2 M). Causality: Anhydrous conditions prevent the competitive hydrolysis of the nitrile group to an amide at elevated temperatures.

  • Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the UV-active starting material spot is entirely consumed and replaced by a lower-Rf product spot (amines increase polarity).

  • Quench & Extraction: Cool to room temperature and quench with ice-cold water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Causality: DMF is highly miscible with EtOAc. The high ionic strength of the LiCl solution forces the DMF out of the organic layer and into the aqueous phase, preventing product loss during concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Etherification (Oxygen Nucleophiles)

This protocol utilizes the cesium effect for less nucleophilic phenols.

  • Preparation: In a microwave-safe vial, combine the 4-chloro-3-cyanophenyl substrate (1.0 mmol, 1.0 eq), the phenol derivative (1.1 mmol, 1.1 eq), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Degassing: Add anhydrous MeCN (5.0 mL). Sparge the solution with N₂ for 5 minutes. Causality: Phenoxides are prone to oxidative degradation at high temperatures; removing dissolved oxygen preserves the nucleophile.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Workup: Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the inorganic cesium salts. Concentrate the filtrate and purify via recrystallization (EtOH/Water) or chromatography.

Workup_Logic Crude Crude Reaction Mixture (in DMF/DMSO) Quench Quench with Ice Water Crude->Quench Precipitate Solid Precipitates? Quench->Precipitate Filter Vacuum Filtration & Water Wash Precipitate->Filter Yes Extract Liquid-Liquid Extraction (EtOAc / 5% LiCl aq) Precipitate->Extract No / Oil forms Purify Flash Chromatography (Silica Gel) Filter->Purify Extract->Purify

Fig 2. Downstream processing and purification logic for high-boiling point solvent reactions.

Troubleshooting & Analytical Insights

  • Incomplete Conversion: If the reaction stalls at 50-60% conversion, the nucleophile may be degrading or the base is insufficient. For amines, adding an additional 0.5 eq of the amine and switching to a stronger base (e.g., K₂CO₃ instead of DIPEA) often forces the reaction to completion.

  • Formation of Amide Byproducts: If LC-MS analysis shows a mass corresponding to [M+18], the cyano group has been hydrolyzed to a primary carboxamide. This occurs when trace water is present alongside strong bases (like NaOH/KOH) at elevated temperatures. Always use anhydrous solvents and mild carbonate or amine bases to prevent this.

  • Emulsions During Extraction: When extracting DMSO/DMF reactions with EtOAc and water, emulsions frequently form. Adding brine or 5% LiCl, and filtering the biphasic mixture through a coarse frit can break the emulsion by removing suspended insoluble organic polymers.

References

  • Corpus UL (Drapeau et al.) - Nucleophilic aromatic substitution (SNAr) reactions of aryl halides. Retrieved from [Link]

  • Researcher.Life - Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. Retrieved from [Link]

  • Google Patents (WO2021222522A1) - Cd73 inhibiting 2,4-dioxopyrimidine compounds.

Sources

Application

Application Note: Precision Synthesis of Functionalized 2-Amino-4H-Chromene-3-Carbonitriles

Executive Summary This guide details the synthesis of 2-amino-4H-chromene derivatives , specifically focusing on the 2-amino-3-cyano-4-(chloro-aryl)-4H-chromene scaffold. These motifs are critical in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 2-amino-4H-chromene derivatives , specifically focusing on the 2-amino-3-cyano-4-(chloro-aryl)-4H-chromene scaffold. These motifs are critical in medicinal chemistry, serving as precursors for Bcl-2 inhibitors, antimicrobial agents, and tubulin polymerization inhibitors.

Critical Scope Clarification: While the prompt mentions "chloro-cyano-aniline precursors," it is chemically vital to distinguish between two common synthetic pathways to avoid scaffold errors:

  • Target: 4H-Chromene (Oxygen Heterocycle): Requires Chloro-Salicylaldehyde (or Chloro-benzaldehyde + Phenol) + Malononitrile . This yields the 2-amino-3-cyano-4H-chromene structure.[1][2][3]

  • Target: Quinoline (Nitrogen Heterocycle): Requires 2-Amino-5-chlorobenzonitrile + 1,3-Dicarbonyls . This yields Tacrine analogues.

This protocol focuses on Pathway 1 (Chromene Synthesis) , utilizing a green, one-pot multicomponent reaction (MCR) to generate the amino-cyano-chromene scaffold with high regiospecificity.

Precursor Selection & Retrosynthetic Logic

To synthesize a 4H-chromene bearing chloro, cyano, and amino functionalities, the retrosynthetic disconnection reveals three distinct components. The "aniline" functionality in the final product is actually an enamine (2-amino group conjugated with the 3-cyano group), derived from malononitrile.

Component Analysis Table
ComponentFunction in ScaffoldRecommended Precursor
Component A Provides the Oxygen heteroatom and aromatic backbone.Resorcinol or Chloro-substituted Salicylaldehyde (e.g., 5-chloro-2-hydroxybenzaldehyde).
Component B Provides the C4-aryl substituent (often chloro-substituted).4-Chlorobenzaldehyde (if using Resorcinol) OR included in Salicylaldehyde.
Component C Provides the 2-Amino and 3-Cyano groups.[1][2][3][4][5]Malononitrile (CH₂(CN)₂).
Catalyst Drives Knoevenagel condensation and Cyclization.[2][6]Pyridine-2-carboxylic acid (P2CA) or K₂CO₃ (Green chemistry compliant).

Reaction Mechanism

The formation of 2-amino-4H-chromenes proceeds via a domino Knoevenagel-Michael-Cyclization sequence.[6] Understanding this mechanism is crucial for troubleshooting low yields.

  • Knoevenagel Condensation: Aldehyde reacts with Malononitrile to form an arylidenemalononitrile intermediate.

  • Michael Addition: The active methylene of the phenol/1,3-dicarbonyl attacks the electrophilic double bond of the intermediate.

  • Thorpe-Ziegler Cyclization: Intramolecular attack of the phenolic oxygen (or enolic oxygen) onto the nitrile group forms the pyran ring.

  • Tautomerization: The resulting imine tautomerizes to the stable 2-amino-4H-chromene.

ChromeneMechanism Start Reagents: Aldehyde + Malononitrile Inter1 Intermediate 1: Benzylidene Malononitrile (Knoevenagel Adduct) Start->Inter1 - H2O Step2 Addition: Nucleophilic Attack by Resorcinol/Dimedone Inter1->Step2 + Nucleophile Inter2 Intermediate 2: Michael Adduct Step2->Inter2 Step3 Cyclization: O-Attack on Nitrile (Thorpe-Ziegler) Inter2->Step3 Final Product: 2-Amino-3-Cyano- 4H-Chromene Step3->Final Tautomerization

Figure 1: Mechanistic pathway for the one-pot synthesis of 2-amino-4H-chromenes.

Experimental Protocol: Green One-Pot Synthesis

This protocol utilizes Pyridine-2-carboxylic acid (P2CA) as a bifunctional organocatalyst in an aqueous-ethanolic medium, ensuring high atom economy and scalability.

Reagents
  • Aldehyde: 4-Chlorobenzaldehyde (10 mmol, 1.40 g)

  • Active Methylene: Malononitrile (10 mmol, 0.66 g)

  • Nucleophile: Resorcinol (10 mmol, 1.10 g)

  • Catalyst: P2CA (15 mol%) or K₂CO₃ (10 mol%)

  • Solvent: Water:Ethanol (1:1 v/v, 20 mL)

Step-by-Step Procedure
  • Charge: In a 50 mL round-bottom flask, dissolve 4-Chlorobenzaldehyde and Malononitrile in 10 mL Ethanol. Stir for 5 minutes at Room Temperature (RT).

  • Activate: Add P2CA catalyst (15 mol%) and 10 mL Water. Stir for 5 minutes.

  • Initiate: Add Resorcinol (or Dimedone) to the mixture.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Observation: The solution will transition from clear to turbid, eventually forming a heavy precipitate.

  • Monitor: Check reaction progress via TLC (Eluent: Ethyl Acetate:Hexane 3:7).

    • Endpoint: Disappearance of the aldehyde spot (typically 30–60 mins).

  • Work-up: Cool the reaction mixture to RT. The product will crystallize out.[4]

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted malononitrile and catalyst.

  • Purification: Recrystallize from hot Ethanol (95%).

    • Note: Column chromatography is rarely needed for this protocol.

Workflow Diagram

Workflow Prep Preparation: Dissolve Aldehyde + Malononitrile in EtOH:H2O (1:1) Cat Catalysis: Add P2CA (15 mol%) Add Resorcinol Prep->Cat React Reaction: Reflux at 80°C (30-60 mins) Cat->React Monitor TLC Check: (EtOAc:Hexane 3:7) React->Monitor Monitor->React Incomplete Isolate Isolation: Cool to RT -> Filter Solid Wash with Cold H2O/EtOH Monitor->Isolate Complete Purify Purification: Recrystallize from Hot EtOH Isolate->Purify

Figure 2: Operational workflow for the synthesis and purification of chromene derivatives.

Quantitative Data & Validation

Expected Yields & Physical Properties
Precursor CombinationProductYield (%)M.P. (°C)Appearance
4-Cl-Benzaldehyde + Malononitrile + Resorcinol2-Amino-3-cyano-4-(4-chlorophenyl)-7-hydroxy-4H-chromene 92%218-220Pale Yellow Solid
4-Cl-Benzaldehyde + Malononitrile + Dimedone2-Amino-3-cyano-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4H-chromene 95%230-232White Solid
2,4-Di-Cl-Benzaldehyde + Malononitrile + Resorcinol2-Amino-3-cyano-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene 88%245-247Yellow Powder
Spectroscopic Characterization (QC Criteria)

To validate the structure, ensure the following spectral signatures are present:

  • FT-IR:

    • -CN Stretch: Sharp peak at 2190–2210 cm⁻¹ .

    • -NH₂ Stretch: Doublet at 3300–3450 cm⁻¹ .

    • -OH Stretch (if Resorcinol used): Broad band at 3200–3500 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • C4-H: Singlet at δ 4.6–4.9 ppm (Characteristic of 4H-chromene).

    • -NH₂: Broad singlet at δ 6.8–7.1 ppm (Exchangeable with D₂O).

    • Aromatic Protons: Multiplets at δ 7.0–8.0 ppm.

Troubleshooting & Optimization

  • Low Yield / Sticky Product: Often caused by excess water preventing crystallization. Solution: Increase Ethanol ratio during work-up or cool slowly.

  • Impurity Profile: If a spot appears at Rf ~0.8 (TLC), it is likely the benzylidene malononitrile intermediate. Solution: Increase reflux time or add 5 mol% more catalyst.

  • Catalyst Choice: While Piperidine is a classic catalyst, P2CA or K₂CO₃ are superior for "green" protocols as they are easily removed by water washing, preventing basic residues that degrade the chromene ring.

References

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid. Royal Society of Chemistry (RSC) Advances. [Link]

  • K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. MDPI Molecules. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis and In Vitro Testing. National Institutes of Health (PMC). [Link]

  • One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances. [Link][7]

  • Crystal structures of two 4H-chromene derivatives: 2-amino-3-cyano-4-(3,4-dichlorophenyl). Acta Crystallographica (via NCBI). [Link]

Sources

Method

Scalable Synthesis of Tert-butyl (4-chloro-3-cyanophenyl)carbamate: Process Optimization for Pharmaceutical Intermediates

Abstract This application note details a robust, scalable synthesis route for Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1), a critical intermediate in the development of kinase inhibitors targeting EG...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable synthesis route for Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1), a critical intermediate in the development of kinase inhibitors targeting EGFR and HER2 pathways. The protocol addresses key process challenges, specifically the chemoselective reduction of a nitro group in the presence of a nitrile functionality and the subsequent regioselective protection of an electron-deficient aniline. By utilizing a Fe/NH₄Cl-mediated reduction followed by DMAP-catalyzed Boc-protection , this route avoids hazardous hydrogenation catalysts and chromatographic purification, delivering high-purity material (>98%) via crystallization.

Retrosynthetic Analysis & Strategy

The target molecule is a carbamate-protected aniline derived from a di-substituted benzene ring. The core challenge is establishing the 1,2,4-substitution pattern (Amino, Chloro, Cyano) without generating regioisomers.

Strategic Logic:
  • Disconnection: The carbamate bond is the most labile; disconnection yields 5-amino-2-chlorobenzonitrile (also known as 4-chloro-3-cyanoaniline).

  • Precursor Selection: The aniline is best accessed via the reduction of 2-chloro-5-nitrobenzonitrile .

  • Starting Material: 2-chloro-5-nitrobenzonitrile is commercially available or easily synthesized via the nitration of 2-chlorobenzonitrile.

Retrosynthesis Diagram

Retrosynthesis Target Tert-butyl (4-chloro-3-cyanophenyl)carbamate (Target) Intermediate 5-Amino-2-chlorobenzonitrile (Key Intermediate) Target->Intermediate Boc Protection (Boc2O, DMAP) Start 2-Chloro-5-nitrobenzonitrile (Starting Material) Intermediate->Start Chemoselective Reduction (Fe/NH4Cl)

Caption: Retrosynthetic breakdown showing the disconnection to the commercially available nitro-nitrile precursor.

Critical Process Parameters (CPP)

Challenge 1: Chemoselective Reduction

Reducing the nitro group (


) without affecting the nitrile (

) or the aryl chloride (

) is critical.
  • Risk: Catalytic hydrogenation (e.g.,

    
    ) often reduces nitriles to benzylamines or causes dehalogenation.
    
  • Solution: Use Iron powder (Fe) with Ammonium Chloride (

    
    )  in aqueous ethanol. This method is mild, highly chemoselective for nitro groups, and scalable, avoiding the waste disposal issues of Stannous Chloride (
    
    
    
    ).
Challenge 2: Nucleophilicity of the Aniline

The amine in 5-amino-2-chlorobenzonitrile is electron-deficient due to the ortho-chloro and meta-cyano electron-withdrawing groups.

  • Risk: Sluggish reaction with Di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Solution: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate the reaction and ensure complete conversion under mild heating.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Amino-2-chlorobenzonitrile

Reaction Type: Bechamp Reduction (Modified)

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Quantity (Example)
2-Chloro-5-nitrobenzonitrile 182.56 1.0 50.0 g
Iron Powder (325 mesh) 55.85 4.0 61.2 g
Ammonium Chloride 53.49 0.5 7.3 g
Ethanol (95%) - Solvent 250 mL

| Water | - | Solvent | 80 mL |[2]

Protocol:

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add Ethanol (250 mL), Water (80 mL), and Ammonium Chloride (7.3 g). Stir until dissolved.

  • Activation: Add Iron powder (61.2 g) to the solution. Heat the suspension to 60°C for 15 minutes to activate the iron surface.

  • Addition: Slowly add 2-Chloro-5-nitrobenzonitrile (50.0 g) in portions over 30 minutes. Caution: Exothermic reaction. Maintain temperature between 70-80°C.

  • Reflux: Heat the mixture to reflux (approx. 85°C) and stir vigorously for 2-3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][3]

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron sludge. Wash the cake with hot ethanol (100 mL).

    • Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Pour the residue into ice-water (500 mL). The product will precipitate as a beige solid.

  • Purification: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

    • Optional: Recrystallize from Ethanol/Water if purity is <98%.

    • Expected Yield: 85-92% (approx. 36-39 g).

    • Appearance: Beige to light brown crystalline solid.

Step 2: Synthesis of Tert-butyl (4-chloro-3-cyanophenyl)carbamate

Reaction Type: N-Boc Protection

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Quantity (Example)
5-Amino-2-chlorobenzonitrile 152.58 1.0 30.0 g

| Di-tert-butyl dicarbonate (


) | 218.25 | 1.2 | 51.5 g |
| Triethylamine (TEA) | 101.19 | 1.5 | 41.1 mL |
| DMAP (Catalyst) | 122.17 | 0.05 | 1.2 g |
| THF (Anhydrous) | - | Solvent | 300 mL |

Protocol:

  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer and nitrogen inlet.

  • Dissolution: Dissolve 5-Amino-2-chlorobenzonitrile (30.0 g) in anhydrous THF (300 mL).

  • Base Addition: Add Triethylamine (41.1 mL) and DMAP (1.2 g). Stir for 10 minutes at room temperature.

  • Reagent Addition: Add a solution of

    
     (51.5 g) in THF (50 mL) dropwise over 20 minutes.
    
    • Note: Slight gas evolution (

      
      ) may occur if any hydrolysis happens, though minimal under anhydrous conditions.
      
  • Reaction: Heat the mixture to 50°C and stir for 4-6 hours. Monitor by HPLC for the disappearance of the aniline.

  • Quench: Cool to room temperature. Add water (100 mL) to quench excess

    
    .
    
  • Extraction: Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with 0.5 M Citric Acid (removes DMAP/TEA), saturated

    
    , and Brine. Dry over 
    
    
    
    .[4]
  • Crystallization (Critical for Scale):

    • Concentrate the organic layer to a minimum volume.

    • Add n-Heptane slowly with stirring while cooling to 0-5°C. The carbamate will crystallize.

    • Filter and wash with cold Heptane.

  • Expected Yield: 88-95% (approx. 44-47 g).

  • Appearance: White to off-white solid.

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Reduction cluster_1 Step 2: Protection Nitro 2-Chloro-5-nitrobenzonitrile Fe_Red Fe / NH4Cl / EtOH Reflux, 3h Nitro->Fe_Red Filter Hot Filtration (Remove Fe sludge) Fe_Red->Filter Aniline 5-Amino-2-chlorobenzonitrile (Solid) Filter->Aniline Boc_Rxn Boc2O / DMAP / THF 50°C, 5h Aniline->Boc_Rxn Quench Aq. Workup (Citric Acid Wash) Boc_Rxn->Quench Cryst Crystallization (EtOAc / Heptane) Quench->Cryst Product Tert-butyl (4-chloro-3-cyanophenyl)carbamate (>98% Purity) Cryst->Product

Caption: Operational workflow from nitro precursor to final isolated carbamate.

Analytical Validation

To validate the synthesis, the following analytical parameters should be met:

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity

(Area %)
HPLC (C18, ACN/Water gradient)
Mass Spec

(approx)
LC-MS (ESI+)
NMR (

)

ppm (s, 9H, t-Butyl)

ppm (Aromatic protons)

ppm (s, 1H, NH)

-NMR (DMSO-

)
Melting Point

(Literature dependent)
Capillary Method

Note on NMR: The presence of the sharp singlet at 1.5 ppm confirms the Boc group. The aromatic region should show a specific pattern: a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2, meta to Cl). Correction: Numbering based on aniline: H-3 (ortho to Cl), H-4 (meta), H-6 (ortho to NH).

Troubleshooting & Safety

  • Incomplete Reduction: If the reaction stalls, add fresh Iron powder and ensure vigorous mechanical stirring. Magnetic stirring often fails with heavy iron slurries.

  • Boc-Aniline Solubility: If the product oils out during crystallization, seed the solution with a pure crystal or scratch the flask wall. Ensure all THF is removed before adding Heptane.

  • Safety:

    • Nitriles: While not free cyanide, aminobenzonitriles are toxic. Handle in a fume hood.

    • Exotherm: The addition of the nitro compound to the iron slurry can be exothermic. Control addition rate.

References

  • Preparation of Benzonitriles (Reduction of Nitro group). US Patent 3,742,014A. (1973). Describes the reduction of 2-chloro-5-nitrobenzonitrile using Stannous Chloride (analogous to Fe reduction). Link

  • Chemoselective Reduction of Nitroarenes. Organic Syntheses, Coll. Vol. 3, p. 82 (1955); Vol. 20, p. 11 (1940). (Fe/AcOH reduction principles). Link

  • Synthesis of Tert-butyl (4-cyanophenyl)carbamate. National Institutes of Health (PMC). Describes Boc protection of cyano-functionalized aromatics using Boc2O/DMAP. Link

  • Tert-butyl (4-chloro-3-cyanophenyl)carbamate Product Data. ChemScene. Commercial availability and physical properties for validation. Link

  • Green and Chemoselective N-tert-butoxycarbonylation. RSC Advances, 2012. Discusses DMAP catalyzed Boc protection mechanisms. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing nitrile hydrolysis during Boc deprotection of cyanophenyl carbamates

Welcome to the Advanced Troubleshooting Guide for the chemoselective deprotection of cyanophenyl carbamates. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended hydrolysis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the chemoselective deprotection of cyanophenyl carbamates. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended hydrolysis of nitrile (cyano) groups during the removal of tert-butyloxycarbonyl (Boc) protecting groups.

Because Boc deprotection relies on strong acids, it inherently creates the perfect environment for nitrile hydration if even microscopic amounts of water are present. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to achieve >95% target yields without compromising your cyano groups.

Mechanistic Root Cause: Why Do Nitriles Hydrolyze?

To troubleshoot the problem, we must first understand the causality of the side reaction. Nitriles are generally poor electrophiles. However, under standard Boc deprotection conditions (e.g., using Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)), the nitrogen atom of the nitrile group becomes protonated[1].

This protonation drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile carbon, making it highly susceptible to nucleophilic attack by trace water present in the solvent, the atmosphere, or bound to the substrate[2]. Once water attacks, an imidic acid intermediate is formed, which rapidly tautomerizes into a primary amide. If the reaction is heated or prolonged, further hydrolysis yields a carboxylic acid[1].

Mechanism Nitrile Nitrile (-C≡N) Protonated Protonated Nitrile Nitrile->Protonated H+ Imidic Imidic Acid Intermediate Protonated->Imidic H2O Amide Primary Amide (+18 Da) Imidic->Amide Tautomerization Acid Carboxylic Acid (+19 Da) Amide->Acid H2O, H+

Caption: Acid-catalyzed nitrile hydrolysis pathway showing sequential hydration to amide and carboxylic acid.

Quantitative Condition Matrix

The table below summarizes the expected nitrile hydrolysis rates across various deprotection environments. Relying on standard TFA/DCM is a high-risk strategy for cyanophenyl substrates.

Deprotection ConditionSolventAdditive / StrategyNitrile Hydrolysis (%)Target Amine Yield (%)
50% TFA DCMNone (Standard)15 – 35%< 65%
4M HCl DioxaneNone (Standard)13 – 30%< 70%
HFIP (Microwave) HFIPNone (Fluorinated Alcohol)< 2%> 90%
4M HCl CH3CNAzeotropic Drying< 3% > 95%
TMSOTf (1.5 eq) DCM2,6-Lutidine< 1% > 90%

Protocol Vault: Validated Methodologies

To prevent hydrolysis, you must either rigorously exclude water and provide a competitive scavenger, or avoid protic acids entirely.

Workflow cluster_0 Standard Conditions (High Risk) cluster_1 Optimized Conditions (Low Risk) Start Boc-Cyanophenyl Carbamate TFA TFA / DCM (Trace H2O) Start->TFA Dry Azeotropic Drying + HCl in Dry CH3CN Start->Dry TMSOTf TMSOTf / 2,6-Lutidine Start->TMSOTf Hydrolysis Hydrolysis Products (Amide/Acid) TFA->Hydrolysis H2O attacks C≡N Success Cyanophenyl Amine (Target) Dry->Success Sacrificial Nitrile TMSOTf->Success Non-protic

Caption: Comparative workflows for Boc deprotection of cyanophenyl carbamates highlighting optimized routes.

Protocol A: The "Sacrificial Nitrile" Approach (HCl in CH3CN)

This protocol leverages competitive kinetics. By using anhydrous acetonitrile as the solvent, the massive molar excess of CH3CN acts as a "sacrificial nitrile." It preferentially reacts with any residual trace water, thereby shielding the valuable cyanophenyl group.

Step-by-Step Methodology:

  • Azeotropic Drying: Dissolve the Boc-cyanophenyl carbamate in anhydrous toluene (10 mL/g) and concentrate in vacuo at 40 °C. Repeat this process twice to pull off tightly bound hydration spheres.

  • Solvation: Dissolve the dried substrate in strictly anhydrous acetonitrile (CH3CN) under a positive pressure of Argon.

  • Acid Addition: Cool the reaction vessel to 0 °C. Dropwise, add a solution of 4M HCl in dioxane (10 equivalents).

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Isolation: Concentrate the mixture in vacuo and triturate the resulting residue with cold diethyl ether to precipitate the deprotected amine hydrochloride salt.

Validation Checkpoint: Analyze an aliquot via LC-MS. The desired product will show


 (loss of Boc). If a peak at 

appears, hydration to the amide has occurred, indicating that the azeotropic drying step was insufficient.
Protocol B: Non-Protic Lewis Acid Cleavage (TMSOTf / 2,6-Lutidine)

When the substrate is exceptionally sensitive and even trace water cannot be controlled, protic acids (H+) must be avoided entirely. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid to cleave the Boc group selectively without generating the highly electrophilic protonated nitrile intermediate[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-cyanophenyl carbamate in anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add 2,6-lutidine (1.5 equivalents) to act as a mild, non-nucleophilic acid scavenger. Cool the mixture to 0 °C.

  • Deprotection: Dropwise, add TMSOTf (1.5 equivalents). Causality: The silicon center coordinates with the carbamate carbonyl, driving the expulsion of the tert-butyl cation without introducing free protons.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature.

  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM, dry the combined organic layers over

    
    , and concentrate in vacuo.
    

Validation Checkpoint: Because this method does not form an HCl salt, the product is isolated as the free base. Ensure the aqueous quench is strictly pH 7-8 to prevent basic hydrolysis of the nitrile during workup.

FAQ Desk: Troubleshooting Common Issues

Q: I am already using "anhydrous" TFA and DCM, but I still see 15% hydrolysis. Where is the water coming from? A: TFA is highly hygroscopic. Even newly opened, commercially "anhydrous" TFA absorbs water from the ambient atmosphere within seconds of exposure. Furthermore, the starting material itself often contains bound water in its crystal lattice. This is why the azeotropic drying step with toluene (Protocol A) prior to the reaction is absolutely critical.

Q: My LC-MS shows a mass shift of +18 Da and +19 Da relative to my expected deprotected product. What are these impurities? A: These are the classic signatures of nitrile hydrolysis. A +18 Da shift indicates the addition of one water molecule, meaning your cyano group (


) has converted to a primary amide (

). A +19 Da shift indicates complete hydrolysis to the carboxylic acid (

)[1][2].

Q: Can I use basic conditions to remove the Boc group instead, since nitriles are slightly more stable to base? A: No. The Boc protecting group is completely orthogonal to basic conditions and will not cleave under standard basic hydrolysis. You must use acidic, Lewis acidic, or thermal conditions.

Q: Are there milder protic alternatives to TFA or HCl that spare the cyano group? A: Yes. Fluorinated alcohols, specifically Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE), can be used as both solvent and mild acid to cleanly deprotect Boc groups. HFIP under microwave heating (150 °C for 1-2 hours) has been shown to yield quantitative deprotection while sparing sensitive functional groups[4].

References

1. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. d-nb.info. URL: [Link] 2.[4] EP2070899A1 - Deprotection of N-BOC compounds. Google Patents. URL: 3.[2] Hydrolysis of nitriles. Chemguide. URL: [Link] 4.[3] US20250188116A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound. Google Patents. URL: 5.[1] 20.7: Chemistry of Nitriles. LibreTexts. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Tert-butyl (4-chloro-3-cyanophenyl)carbamate

Welcome to the dedicated technical support guide for optimizing the Buchwald-Hartwig amination of tert-butyl (4-chloro-3-cyanophenyl)carbamate. This document is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for optimizing the Buchwald-Hartwig amination of tert-butyl (4-chloro-3-cyanophenyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The unique combination of an electron-deficient aryl chloride, a sterically demanding ortho-substituent, and a potentially coordinating cyano group necessitates a carefully tailored approach to achieve high yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: Why is tert-butyl (4-chloro-3-cyanophenyl)carbamate considered a challenging substrate for Buchwald-Hartwig amination?

This substrate presents a confluence of three distinct challenges:

  • Aryl Chloride Inertness: The Carbon-Chlorine bond is significantly stronger and less readily undergoes oxidative addition to the Palladium(0) center compared to analogous C-Br or C-I bonds. This is the rate-limiting step for many cross-coupling reactions and requires a highly active catalyst system.[1][2]

  • Steric Hindrance: The tert-butyl carbamate group ortho to the chlorine atom creates significant steric bulk. This can physically block the palladium catalyst from approaching the C-Cl bond, thereby slowing or inhibiting the crucial oxidative addition step.[3][4]

  • Potential for Cyano Group Interference: The nitrile (-C≡N) group is a Lewis base and can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation by competing with the desired reactants for coordination sites on the metal.

Q2: What is the best starting point for selecting a catalyst system (ligand and palladium source) for this specific transformation?

For an electron-deficient and sterically hindered aryl chloride, the catalyst system must be both highly active and robust.

  • Ligand Choice: The primary recommendation is to use bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as "Buchwald ligands". Ligands such as XPhos , RuPhos , or tBuXPhos are excellent starting points.[2][5] Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[5] N-Heterocyclic Carbene (NHC) ligands, particularly those with bulky substituents like IPr , are also highly effective for aryl chloride amination and should be considered.[6][7]

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ formation of the active Pd(0) species, which can sometimes be inefficient.[1] For more reliable and reproducible results, especially during optimization, the use of pre-formed palladium pre-catalysts is strongly advised. Complexes like XPhos Pd G3 or (IPr)Pd(allyl)Cl are air- and moisture-stable, ensuring the clean and efficient generation of the active monoligated Pd(0) catalyst upon activation with a base.[1][8]

Q3: How should I select the base and solvent for this reaction?

The choice of base and solvent is critical and interdependent.

  • Base Selection: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine-palladium complex within the catalytic cycle.[9] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[10] However, if your amine coupling partner or other parts of the molecule are sensitive to such a strong base, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[2]

  • Solvent Selection: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.[10][11] They have good solvating properties for the organic reagents and the catalyst complex, and their boiling points are suitable for the thermal requirements of the reaction. Tetrahydrofuran (THF) is another option. It is crucial that the solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. For a systematic approach to resolving these issues, refer to the workflow diagram below.

G cluster_start cluster_analysis cluster_causes cluster_solutions1 cluster_solutions2 cluster_solutions3 start Low Yield or Stalled Reaction analysis Analyze Crude Reaction Mixture (LC-MS, TLC, NMR) start->analysis cause1 Mostly Starting Material (Low Conversion) analysis->cause1 Low Conversion cause2 Side Product Formation analysis->cause2 Major Side Products cause3 Palladium Black Observed analysis->cause3 Decomposition sol1a Increase Catalyst Activity: - Switch to bulkier ligand (e.g., XPhos, RuPhos) - Use a pre-catalyst (e.g., XPhos Pd G3) - Increase catalyst loading (2-5 mol%) cause1->sol1a sol1b Optimize Conditions: - Increase temperature (90-110 °C) - Screen bases (NaOtBu, K3PO4) - Ensure anhydrous/inert conditions cause1->sol1b sol2a Hydrodehalogenation (-Cl to -H): - Use rigorously dry solvent - Switch to a weaker base (K3PO4) - Lower reaction temperature cause2->sol2a sol2b Homocoupling (Biaryl): - Lower catalyst loading - Lower reaction temperature cause2->sol2b sol3 Catalyst Decomposition: - Lower reaction temperature (80-90 °C) - Use a more robust pre-catalyst - Check purity of all reagents cause3->sol3

Caption: A troubleshooting workflow for low-yield reactions.

Problem 1: Low or No Conversion to Product

If you observe primarily unreacted starting materials, the catalytic cycle is likely inefficient.

  • Possible Cause: Inactive or Insufficiently Active Catalyst System. The combination of steric hindrance and the inert C-Cl bond requires a highly potent catalyst.

    • Solution: Switch to a more advanced catalyst system. If you are using a first-generation ligand (e.g., P(o-tolyl)₃), it will likely be ineffective. Move to a modern Buchwald ligand like XPhos or RuPhos , or an NHC ligand like IPr . Using a pre-catalyst (e.g., XPhos Pd G3 ) is the most reliable way to ensure the formation of the active Pd(0) species.[1][2] Consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% for this challenging substrate.[3]

  • Possible Cause: Suboptimal Reaction Conditions (Base, Solvent, Temperature). Even the best catalyst can fail under the wrong conditions.

    • Solution: Perform a systematic screen of reaction parameters. Strong bases like NaOtBu are generally required, but ensure it is fresh and from a reliable source.[8] Confirm your solvent is anhydrous and has been properly degassed.[12] These reactions often require elevated temperatures; ensure your reaction is being heated effectively to between 90-110 °C.[11]

  • Possible Cause: Poor Reagent Quality or Reaction Setup. Palladium-catalyzed reactions are highly sensitive to impurities, particularly oxygen and water.

    • Solution: Use high-purity, anhydrous reagents. Dry your solvent over molecular sieves or by distillation. Ensure your reaction vessel is oven- or flame-dried. Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst.[12] Maintain a positive pressure of inert gas throughout the reaction.

Problem 2: Significant Side Product Formation

The appearance of major byproducts indicates that undesired reaction pathways are competing with the main amination cycle.

  • Possible Cause: Hydrodehalogenation. This is the replacement of the chlorine atom with hydrogen, a common side reaction in Buchwald-Hartwig chemistry.[8] It often arises from palladium hydride species, which can be generated from trace water or the base.

    • Solution:

      • Ensure Rigorously Anhydrous Conditions: This is the most critical step to minimize this side reaction.

      • Optimize the Base: While strong bases are often needed, they can sometimes promote hydrodehalogenation. Consider screening a weaker base like Cs₂CO₃ or K₃PO₄.[8]

      • Lower the Temperature: High temperatures can sometimes favor side reactions. Try running the reaction at 80-90 °C for a longer period.

  • Possible Cause: Homocoupling of the Aryl Chloride. Dimerization of the aryl chloride to form a biaryl species can occur, especially at high temperatures or catalyst loadings.

    • Solution: Attempt to lower the reaction temperature or decrease the catalyst loading.[8]

Problem 3: Reaction Starts but Stalls or Decomposes

If you observe initial product formation that ceases over time, often accompanied by the formation of a fine black precipitate (palladium black), your catalyst is likely decomposing.

  • Possible Cause: Catalyst Decomposition. The active Pd(0) catalyst can be unstable, especially at high temperatures, and can crash out of the catalytic cycle as metallic palladium.[11]

    • Solution:

      • Lower the Reaction Temperature: Operate in the 80-100 °C range instead of pushing to higher temperatures.

      • Use a More Robust Catalyst: Pre-catalysts are often more stable and less prone to decomposition than catalysts generated in situ.[1] Ligands with high steric bulk also form more stable complexes that are less likely to decompose.

      • Check Reagent Purity: Impurities in the starting materials can sometimes poison and decompose the catalyst.[11]

Data & Protocols

Table 1: Recommended Catalyst System Screening

This table provides a starting point for screening catalyst systems for the amination of tert-butyl (4-chloro-3-cyanophenyl)carbamate.

Palladium SourceLigandTypical Loading (mol%)Key Characteristics
Pd₂(dba)₃XPhos1-3Excellent general system for aryl chlorides.[12]
Pd(OAc)₂RuPhos1-3Often highly effective for a broad range of amines.[2]
XPhos Pd G3 (Integrated)1-3Recommended Start. Air-stable pre-catalyst, reliable activation.[1][8]
[Pd(IPr)(allyl)Cl](Integrated)1-3Highly active NHC-based pre-catalyst.[6]
Table 2: Base and Solvent Screening Guide
Base (pKa of conj. acid)Recommended SolventsNotes
NaOtBu (~19)Toluene, DioxaneRecommended Start. Strong, effective, but can be incompatible with sensitive groups.[10]
LHMDS (~26)Toluene, THFVery strong, non-nucleophilic. Can be effective when others fail.[13]
K₃PO₄ (~12.3)Toluene, DioxaneWeaker, requires higher temperatures but good for base-sensitive substrates.[10]
Cs₂CO₃ (~10.3)Toluene, DioxaneWeaker, often used for delicate substrates.[10]
General Experimental Protocol (Optimization Starting Point)

This protocol provides a robust starting point for your experiments.

  • Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the tert-butyl (4-chloro-3-cyanophenyl)carbamate (1.0 equiv), the desired amine coupling partner (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Inerting: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.2 M solution with respect to the aryl chloride) via syringe.

  • Catalyst Addition: In a separate vial (or in a glovebox), weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if needed). Add this as a solid or as a slurry in a small amount of degassed solvent to the main reaction mixture under a positive flow of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir vigorously. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with water or saturated aqueous NH₄Cl. Filter the mixture through a pad of celite to remove palladium residues. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

G Pd0 LPd(0) (Active Catalyst) OA_complex L(Ar)(PdII)Cl Pd0->OA_complex Oxidative Addition Amine_complex [L(Ar)(PdII)(HNR'R'')]Cl OA_complex->Amine_complex Amine Coordination Amido_complex L(Ar)(PdII)(NR'R'') Amine_complex->Amido_complex Deprotonation BaseH [Base-H]+Cl- Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' ArCl Ar-Cl Amine HNR'R'' Base Base

Caption: A simplified Buchwald-Hartwig catalytic cycle.

References

  • Nolan, S. P., et al. (2012). "N-Heterocyclic Carbene-Based Catalysts for the Amination of Aryl Chlorides." Chemical Reviews, 112(5), pp. 2577-2609.

  • BenchChem. (2025). "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines."

  • BenchChem. (2025). "How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos."

  • BenchChem. (2025). "Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine."

  • WuXi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"

  • Ehrentraut, A., et al. (2002). "Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point." Advanced Synthesis & Catalysis, 344(3-4), pp. 209-217.

  • Tokyo Chemical Industry Co., Ltd. "TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand."

  • Entegris. "Buchwald Ligands Review."

  • BenchChem. "Optimization of Buchwald-Hartwig amination conditions."

  • Deng, X.-F., et al. (2025). "New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction." ResearchGate.

  • Organ, M. G., et al. (2012). "Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions." Chemistry – A European Journal, 18(29), pp. 9075-9081.

  • Wikipedia. "Buchwald–Hartwig amination."

  • Chimp, T. (2020). "Optimising a Buchwald-Hartwig amination using the ChemSpeed." The Animated Chemist.

  • Kwong, F. Y., et al. (2012). "Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes." Synlett, 23(8), pp. 1181-1186.

  • Reddit r/chemistry. (2018). "Help troubleshooting a Buchwald-Hartwig amination?"

  • Cárdenas, D. J., et al. (2014). "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." ACS Catalysis, 4(9), pp. 3249-3257.

  • Organ, M. G., et al. (2019). "A new class of large-but-flexible Pd–BIAN–NHC catalysts." Nature Communications, 10, 353.

  • Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination."

  • Pukin, A., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." The Journal of Organic Chemistry, 86(24), pp. 17993-18004.

  • Zhang, Y., et al. (2020). "Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex." Organic & Biomolecular Chemistry, 18(3), pp. 493-499.

  • Vantourout, J. C., et al. (2022). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters, 13(12), pp. 1928-1934.

  • Viciu, M. S., et al. (2004). "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst." Organic Letters, 6(14), pp. 2265-2268.

  • Kwong, F. Y., et al. (2011). "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex." Angewandte Chemie International Edition, 50(23), pp. 5389-5393.

  • Andersson, M. (2008). "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production." Lund University.

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination."

  • Tokyo Chemical Industry Co., Ltd. "TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4."

  • Marion, N., & Nolan, S. P. (2007). "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts." Angewandte Chemie International Edition, 46(16), pp. 2750-2753.

  • Wölfling, J., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, 14, pp. 1092-1099.

  • Singleton, D. A., et al. (2009). "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects." Journal of the American Chemical Society, 131(48), pp. 17537-17539.

  • Buchwald, S. L., & Hartwig, J. F. (2010). "Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands." Accounts of Chemical Research, 43(4), pp. 564-575.

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Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling of Aryl Chlorides with Nitrile Groups

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in the cross-coupling of aryl chlorides with substrates containing nitrile groups. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in the cross-coupling of aryl chlorides with substrates containing nitrile groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in these sensitive yet powerful C-C and C-N bond-forming reactions. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve issues with scientific rigor.

I. Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an aryl chloride bearing a nitrile group has stalled or is giving very low yield. How do I know if catalyst poisoning is the culprit?

A1: Distinguishing catalyst poisoning from other issues like poor reagent quality or suboptimal conditions is the first critical step. Here’s how to diagnose the problem:

  • Visual Inspection: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] This indicates that the soluble, active Pd(0) has aggregated into an inactive state.

  • Inconsistent Results: If you observe significant variability between reaction batches, even with seemingly identical setups, it could point to trace impurities or "poisons" in your reagents or solvents.[1]

  • Reaction Profile Analysis: Monitor the reaction progress over time using techniques like GC-MS or LC-MS. If the reaction starts but then plateaus prematurely, it's a strong indicator that the catalyst is losing activity during the reaction.

  • Control Experiment: A definitive test is to add a fresh aliquot of the catalyst to the stalled reaction mixture. If the reaction restarts and proceeds, it strongly suggests the initial catalyst was deactivated or poisoned.[1]

Q2: What are the most common catalyst poisons in cross-coupling reactions involving nitriles?

A2: While the nitrile group itself can interact with the catalyst, true poisoning is often caused by other functional groups or impurities. Common culprits include:

  • The Nitrile Group Itself (as a Ligand): Nitriles can act as ligands and coordinate to the metal center.[2] While this is a reversible interaction, strong coordination can inhibit the binding of other necessary reactants, effectively slowing or stopping the catalytic cycle.

  • Cyanide Ions: Excess cyanide, which can arise from certain reaction conditions or impurities, is a potent poison for palladium catalysts.[3][4][5] It can disrupt every step of the catalytic cycle, from oxidative addition to reductive elimination, ultimately forming stable and inactive palladium-cyanide complexes like [(CN)4Pd]2-.[4][5]

  • Sulfur and Phosphorus Compounds: Trace amounts of sulfur-containing compounds (e.g., thiols) or phosphorus compounds (e.g., phosphites) can irreversibly bind to the palladium catalyst's active sites.[2][6]

  • Water and Oxygen: While not classic poisons, their presence can lead to catalyst deactivation. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1] Moisture can be particularly detrimental in reactions involving cyanide, as it can hydrolyze cyanide to HCN, which is highly reactive towards Pd(0).[5]

  • Other Coordinating Functional Groups: Functional groups like nitro groups, oximes, and certain nitrogen-containing heterocycles can also act as catalyst poisons by strongly adsorbing to the metal surface.[2]

Q3: Can the base I'm using contribute to catalyst deactivation?

A3: Absolutely. The choice and stoichiometry of the base are critical.

  • Hydroxide Bases: While sometimes necessary, hydroxide bases can promote the formation of inactive palladium hydroxo complexes, leading to catalyst decomposition.[7]

  • Excess Strong Base: An excess of a strong base, like potassium tert-butoxide, can sometimes lead to side reactions or catalyst inhibition and poisoning.[8] Careful control over the stoichiometry is crucial.

  • Base Purity: The purity of the base itself is important. Impurities within the base can act as catalyst poisons.

Q4: My reaction involves an aryl chloride. Does this make it more susceptible to catalyst poisoning issues?

A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step in the catalytic cycle.[9] This can have indirect implications for catalyst poisoning:

  • Harsher Reaction Conditions: To activate the C-Cl bond, higher temperatures or more reactive catalysts are often required. These more forcing conditions can accelerate catalyst decomposition and deactivation pathways.

  • Longer Reaction Times: Slower reactions mean the catalyst is exposed to potentially poisoning species for a longer duration, increasing the likelihood of deactivation.

II. Troubleshooting Guides

Guide 1: Low or No Conversion

Problem: The reaction shows minimal or no formation of the desired product.

Troubleshooting Workflow

A Low/No Conversion B Verify Reagent Purity & Integrity A->B Start Here B->A Impure Reagents (Purify/Replace) C Optimize Reaction Conditions B->C Reagents OK D Screen Ligands & Catalyst Precursors C->D Still No Improvement F Successful Reaction C->F Improvement Seen E Investigate Catalyst Poisoning D->E Still No Improvement D->F Improvement Seen E->F Poison Identified & Mitigated

Caption: Troubleshooting workflow for low or no conversion.

Step-by-Step Guide
  • Verify Reagent Purity and Integrity:

    • Aryl Chloride: Ensure it is free from sulfur-containing impurities. If necessary, purify by recrystallization or column chromatography.

    • Nitrile-containing Substrate: Check for any degradation or impurities that could coordinate to the catalyst.

    • Solvents and Base: Use high-purity, anhydrous solvents and ensure the base is of high quality and handled under inert conditions.

  • Optimize Reaction Conditions:

    • Temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition.[9] Systematically increase the temperature in small increments.

    • Base: The choice of base is crucial. For nitrile-containing substrates, weaker bases like K₂CO₃ might be less effective, while strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often preferred. However, be mindful that some functional groups are incompatible with strong bases like KOtBu.[10]

    • Solvent: The solvent can influence catalyst stability and solubility.[11] Toluene, dioxane, and THF are common choices.

  • Screen Ligands and Catalyst Precursors:

    • Ligands: For challenging couplings with aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos) are often necessary to promote the difficult oxidative addition step.[9][12][13]

    • Catalyst Precursor: The choice of palladium precursor can impact the formation of the active catalytic species. While Pd(OAc)₂ is common, pre-formed palladacycles can sometimes offer higher activity and stability.[3]

  • Investigate and Mitigate Catalyst Poisoning:

    • If the above steps fail, direct catalyst poisoning is likely. Refer to the "Preventative Strategies" section below.

Guide 2: Catalyst Deactivation During the Reaction

Problem: The reaction starts but does not go to completion.

Catalyst Deactivation Pathway

A Active Pd(0)L_n B Oxidative Addition A->B H Poison (P) A->H C Ar-Pd(II)-Cl(L_n) B->C D Transmetalation C->D C->H E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F E->H F->A G Ar-R F->G I Inactive Pd-Poison Complex (e.g., [(CN)4Pd]2-) H->I

Caption: Simplified catalytic cycle showing points of catalyst poisoning.

Solutions & Strategies
  • Ligand Modification: The ligand plays a critical role in stabilizing the palladium center.

    • Steric Hindrance: Employing bulky ligands can prevent the coordination of poisoning species, including excess cyanide or the nitrile group of the substrate.[14]

    • Bidentate vs. Monodentate Ligands: Bidentate ligands can sometimes offer greater stability to the catalytic complex.

  • Use of Additives:

    • Reducing Agents: In some cases, adding a mild reducing agent can help regenerate the active Pd(0) species from oxidized Pd(II) states.

    • Scavengers: If the identity of the poison is known (e.g., trace sulfur), specific scavengers can be added to the reaction mixture.

  • Controlled Reagent Addition:

    • Slow Addition: If the nitrile-containing substrate is suspected of inhibiting the catalyst, its slow addition over the course of the reaction can maintain a low concentration, minimizing its inhibitory effect.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Reactivation of a Poisoned Palladium Catalyst (Alkaline Wash)

This protocol is adapted for a laboratory setting and is intended for palladium on a solid support (e.g., Pd/C) that has been poisoned by certain contaminants. Its effectiveness will vary depending on the nature of the poison.

  • Isolation: Carefully filter the palladium catalyst from the reaction mixture.

  • Washing:

    • Wash the catalyst with a suitable organic solvent (e.g., acetone or methanol) to remove adsorbed organic residues.[15]

    • Subsequently, wash the catalyst with deionized water.

  • Alkaline Treatment: Prepare a dilute (e.g., 5-10%) aqueous solution of sodium acetate or potassium acetate.[16] Pass this solution through the catalyst bed or slurry the catalyst in the solution for a period of 1-2 hours.

  • Final Wash and Drying:

    • Wash the catalyst thoroughly with deionized water until the filtrate is neutral.

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Activity Test: Before using the reactivated catalyst on a large scale, test its activity on a small-scale reaction to confirm the restoration of its catalytic performance.

Data Presentation: Ligand Effects on Coupling Aryl Chlorides with Nitrile-Containing Substrates
Ligand TypeKey FeaturePerformance with Aryl ChloridesRationale
Monodentate Buchwald Ligands (e.g., XPhos) Bulky, electron-richGenerally highPromotes the difficult oxidative addition of the C-Cl bond and can sterically shield the metal center.[12][13]
Bidentate Ligands (e.g., dppf) ChelatingVariableCan provide high stability to the catalyst, but may be less effective at promoting the oxidative addition of very unreactive aryl chlorides.
N-Heterocyclic Carbenes (NHCs) Strong σ-donorsCan be effectiveForm very stable complexes with palladium, which can enhance catalyst longevity.

IV. Preventative Strategies

The most effective way to deal with catalyst poisoning is to prevent it from happening in the first place.

  • Feedstock Purification: This is the most critical preventative measure.[17]

    • Thoroughly purify all starting materials (aryl chloride, nitrile-containing substrate, and base) to remove potential poisons.[1][18]

    • Use high-purity, anhydrous solvents.

  • Catalyst Design:

    • Protective Coatings: For heterogeneous catalysts, applying a protective coating can shield the active sites from poisons.[17][18]

    • Modified Active Sites: In some advanced applications, the catalyst's active sites can be engineered to be more selective for the desired reactants over potential poisons.[17][18]

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxygen from oxidizing and deactivating the catalyst.[1]

V. References

  • Alkaline wash reactivation of palladium catalysts used in vinyl acetate synthesis. (n.d.). Google Patents. Retrieved from

  • Catalyst poisoning. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Matthey. Retrieved from [Link]

  • Catalyst Poisoning: Palladium & Platinum. (n.d.). StudySmarter. Retrieved from [Link]

  • Palladium catalyst reactivation. (n.d.). Google Patents. Retrieved from

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2021, July 28). ACS Catalysis. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. (2013, September 17). Organometallics. Retrieved from [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2010, October 21). The Journal of Organic Chemistry. Retrieved from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013, August 22). Angewandte Chemie International Edition. Retrieved from [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023, November 21). Chemical Science. Retrieved from [Link]

  • Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. (2018, July 25). Chemical Science. Retrieved from [Link]

  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. (2013, September 17). Organometallics. Retrieved from [Link]

  • Nanoparticles poison single-atom cross coupling catalyst. (2023, April 26). Chemistry World. Retrieved from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008, March 13). Journal of the American Chemical Society. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021, February 22). ACS Catalysis. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). Journal of the American Chemical Society. Retrieved from [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015, January 2). Organic Letters. Retrieved from [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025, July 23). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Catalytic Activation of Nitriles Towards Nucleophilic Addition. (n.d.). Nottingham ePrints. Retrieved from [Link]

  • Cobalt-Catalyzed Coupling of Aryl Chlorides with Aryl Boron Esters Activated by Alkoxides. (2021, April 2). ACS Catalysis. Retrieved from [Link]

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020, December 2). YouTube. Retrieved from [Link]

  • Activation of nitriles by metal ligand cooperation. Reversible formation of ketimido- and enamido-rhenium PNP pincer complexes and relevance to catalytic design. (2013, November 13). Journal of the American Chemical Society. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). Journal of the American Chemical Society. Retrieved from [Link]

  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. (2025, August 6). The Journal of Organic Chemistry. Retrieved from [Link]

  • A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (2023, September 15). Journal of the American Chemical Society. Retrieved from [Link]

  • Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. (2013, October 18). Organic Letters. Retrieved from [Link]

  • Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol. (2019, August 27). The Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters. Retrieved from [Link]

  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. (2025, August 6). Journal of the American Chemical Society. Retrieved from [Link]

  • Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. (n.d.). Osaka University. Retrieved from [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025, January 24). Catalysts. Retrieved from [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]

  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. (n.d.). HKMU Scholars. Retrieved from [Link]

  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. (2019, June 30). Journal of the American Chemical Society. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved from [Link]

  • Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Electron Deficient Aryl Bromides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl (4-chloro-3-cyanophenyl)carbamate

The following guide is designed as a specialized Technical Support Center for researchers handling Tert-butyl (4-chloro-3-cyanophenyl)carbamate . It synthesizes standard organic process chemistry with specific troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers handling Tert-butyl (4-chloro-3-cyanophenyl)carbamate . It synthesizes standard organic process chemistry with specific troubleshooting for electron-deficient aniline derivatives.

Status: Active | Specialist: Senior Application Scientist | Ticket Type: Impurity Profiling & Remediation[1]

Executive Summary

Compound: Tert-butyl (4-chloro-3-cyanophenyl)carbamate CAS Context: Intermediate often used in the synthesis of kinase inhibitors (e.g., EGFR/HER2 inhibitors).[1] Chemical Nature: The substrate is an electron-deficient aniline .[1] The presence of the ortho-chloro and meta-cyano groups significantly reduces the nucleophilicity of the amine, making the Boc-protection reaction sluggish and prone to incomplete conversion. Conversely, these groups reduce the basicity of the starting material, complicating standard acid-wash purification.

Module 1: The "Sticky" Starting Material (Unreacted Aniline)

User Issue: "I used 1.5 eq of Boc₂O, but TLC still shows a significant spot for 4-chloro-3-cyanoaniline. Standard 1M HCl washes aren't removing it."[1]

Diagnosis

This is a classic "Weak Base" trap.[1] The 3-cyano and 4-chloro substituents withdraw electron density, lowering the pKa of the aniline (estimated pKa ~1.5–2.5).

  • Reaction Kinetics: The aniline is a poor nucleophile; it reacts slowly with Boc₂O.[1]

  • Extraction Failure: Because the aniline is so weakly basic, a mild acidic wash (like 1M HCl or Citric Acid) may fail to fully protonate it.[1] Even if protonated, the lipophilic Cl/CN groups may keep the salt partially soluble in the organic phase (especially DCM or EtOAc), leading to poor separation.

Troubleshooting Protocol

Option A: The "Scavenger" Resin (Recommended for <5g scale) Use a polymer-supported electrophile (e.g., Isocyanate resin or aldehyde resin) to covalently bind the unreacted aniline, then filter it out.[1]

  • Step 1: Add 2–3 equivalents (relative to residual aniline) of Polystyrene-Isocyanate resin.[1]

  • Step 2: Stir gently at room temperature for 4–12 hours.

  • Step 3: Filter the resin. The filtrate contains your Boc-product and excess Boc₂O.[1]

  • Step 4: Evaporate.

Option B: The "Reverse" Chemoselective Derivatization (Cheap/Scalable) If you cannot afford resins, turn the impurity into something easily separable.[1]

  • Step 1: Add 0.5 eq (relative to starting material) of Succinic Anhydride or Phthalic Anhydride to the reaction mixture.[1]

  • Step 2: Stir for 2 hours. The unreacted aniline converts to a carboxylic acid-containing amide (hemi-succinate).[1]

  • Step 3: Perform a Basic Wash (Sat. NaHCO₃).[1][2][3][4] The new impurity will deprotonate and move to the aqueous layer. Your Boc-carbamate (neutral) stays in the organic layer.[1]

Option C: Optimized Chromatography The starting aniline is more polar than the Boc-product but often "tails" on silica due to the NH₂ group.

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: 5% to 20% EtOAc in Hexanes.[1]

  • Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes to deactivate acidic sites, preventing the aniline from streaking and co-eluting.

Module 2: The "Double" Trouble (Di-Boc Impurity)

User Issue: "I see a less polar spot running just above my product. NMR suggests I have the N,N-bis(tert-butoxycarbonyl) derivative."

Diagnosis

While electron-deficient anilines resist Di-Boc formation better than electron-rich ones, using a large excess of Boc₂O (to force the sluggish reaction) or strong catalysts (DMAP) can push the reaction to the Di-Boc state.[1]

Troubleshooting Protocol

Method: Selective Hydrolysis (The "Rollback" Strategy) You do not need to discard the Di-Boc material; you can convert it back to the Mono-Boc target.[1]

  • Solvent: Dissolve the crude mixture in MeOH or EtOH.

  • Reagent: Add 2–3 equivalents of K₂CO₃ or NaHCO₃ .

  • Condition: Reflux gently (60–70°C) for 1–3 hours.

    • Mechanism:[1][3][4][5] The second Boc group is sterically crowded and electronically destabilized. It hydrolyzes much faster than the first Boc group under mild basic thermal conditions.[1]

  • Workup: Evaporate alcohol, partition between EtOAc and Water. The organic layer will now contain predominantly Mono-Boc.[1]

Module 3: Crystallization & Final Polish

User Issue: "My product is an oil/gum. How do I get a solid?"

Diagnosis

Boc-protected anilines with lipophilic tails often "oil out" if the solvent polarity isn't tuned correctly.[1]

Crystallization Solvent Screen
Solvent SystemRatio (v/v)OutcomeNotes
Hexane / EtOAc 10:1 to 5:1Excellent Dissolve in min.[1] hot EtOAc, add warm Hexane until cloudy.[1] Cool slowly.
Heptane / Toluene 3:1Good Good for larger scales; higher boiling point allows better dissolution.[1]
EtOH / Water 1:1Fair Risk of oiling out.[1] Add water very slowly to hot EtOH solution.
DCM / Hexane 1:5Poor DCM evaporates too fast, leading to skin formation/crust.[1]

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc 4:1) Start->TLC CheckSM Is Starting Material (Aniline) Present? TLC->CheckSM CheckDiBoc Is Di-Boc Impurity Present? CheckSM->CheckDiBoc No PathSM High Residual Aniline CheckSM->PathSM Yes PathDiBoc High Di-Boc CheckDiBoc->PathDiBoc Yes Column Flash Chromatography (Hexane/EtOAc Gradient) CheckDiBoc->Column No ActionScavenge Add Succinic Anhydride (Convert to Acid-Amide) PathSM->ActionScavenge ActionHydrolysis Reflux in MeOH + K2CO3 (Selective Mono-Deprotection) PathDiBoc->ActionHydrolysis ActionWash Wash with sat. NaHCO3 (Removes derivatized impurity) ActionScavenge->ActionWash ActionWash->CheckDiBoc ActionHydrolysis->Column Cryst Crystallization (Hexane/EtOAc) Column->Cryst Final Pure Tert-butyl (4-chloro-3-cyanophenyl)carbamate Cryst->Final

Figure 1: Decision tree for purifying Boc-protected electron-deficient anilines, prioritizing chemical remediation over difficult physical separations.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use vacuum to remove the excess Boc₂O? A: You can, but it requires high vacuum (<1 mbar) and mild heating (40–50°C).[1] However, Boc₂O is a low-melting solid/waxy substance that often sublimes and clogs vacuum lines.[1]

  • Pro Tip: Add a small amount of N,N-dimethyl-1,3-propanediamine (DMPA) to the reaction mixture 30 minutes before workup. This reacts with excess Boc₂O to form a highly polar urea that washes out easily with dilute acid [1].[1]

Q2: The product spot on TLC is "streaking". What does this mean? A: Streaking usually indicates the compound is decomposing on the silica (acidic) or crystallizing on the plate.[1]

  • Fix: Add 1% Triethylamine to your TLC developing solvent.[1] If the streak tightens into a spot, the compound was acid-sensitive or interacting with silanols. If it persists, you likely have co-eluting hydrolysis byproducts.[1]

Q3: Can I use TFA to remove the Boc group later? A: Yes, but be careful. The cyano group can hydrolyze to an amide or acid under strong acidic conditions with heat or prolonged exposure.[1]

  • Recommendation: Use 4M HCl in Dioxane at 0°C to Room Temp, or TFA/DCM (1:1) for strictly limited time (monitor by HPLC/TLC) [2].

References

  • National Institutes of Health (PMC). (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Protection and Deprotection. Retrieved from [Link][1]

  • Google Patents. (2021).[1] Crystallization method of Boc-amino acid. Retrieved from [1]

Sources

Troubleshooting

Stability of Tert-butyl (4-chloro-3-cyanophenyl)carbamate under acidic conditions

Technical Support Center: Stability of Tert-butyl (4-chloro-3-cyanophenyl)carbamate Executive Summary & Critical Stability Profile The Short Answer: Tert-butyl (4-chloro-3-cyanophenyl)carbamate is conditionally stable un...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Tert-butyl (4-chloro-3-cyanophenyl)carbamate

Executive Summary & Critical Stability Profile

The Short Answer: Tert-butyl (4-chloro-3-cyanophenyl)carbamate is conditionally stable under acidic conditions. While the Boc group is designed to be acid-labile, the presence of the nitrile (cyano) group at the meta position introduces two critical instability risks during deprotection:

  • Nitrile Hydrolysis: Conversion to a primary amide or carboxylic acid (requires water + heat).[1]

  • Ritter Reaction: Attack of the generated tert-butyl cation on the nitrile to form an N-tert-butyl amide (requires anhydrous conditions without scavengers).

Recommendation: The most robust deprotection method is 4M HCl in Dioxane (anhydrous) at room temperature. This minimizes water (preventing hydrolysis) and avoids the high concentration of lipophilic cations often seen in TFA/DCM mixtures (reducing Ritter risks).

Mechanistic Analysis: The "Why" Behind the Protocol

To ensure high yields, you must control the fate of the tert-butyl cation (


) and the nitrile group.
The Three Pathways
  • Pathway A (Desired): Acid protonates the carbamate oxygen. Collapse yields the amine salt, CO₂, and isobutene (or

    
    ).
    
  • Pathway B (Hydrolysis Risk): In the presence of aqueous acid and heat, the nitrile (

    
    ) hydrates to a primary amide (
    
    
    
    ) or hydrolyzes further to a carboxylic acid (
    
    
    ).
  • Pathway C (Ritter Risk): In concentrated, non-nucleophilic media (like neat TFA), the generated

    
     cation acts as an electrophile, attacking the lone pair of the nitrile nitrogen. This forms a nitrilium ion, which upon workup yields the N-tert-butyl amide impurity (
    
    
    
    mass shift).
Visualizing the Reaction Landscape

G Start Boc-Precursor (4-Cl-3-CN) Intermediate Reactive Intermediates (Amine + tBu+) Start->Intermediate Acid (H+) Product Desired Product (Aniline HCl Salt) Intermediate->Product -CO2, -Isobutene Impurity_Hydro Impurity A: Primary Amide (Hydrolysis) Intermediate->Impurity_Hydro + H2O, Heat (Aqueous Acid) Impurity_Ritter Impurity B: N-t-Butyl Amide (Ritter Reaction) Intermediate->Impurity_Ritter No Scavenger (tBu+ Attack) Scavenger Cation Scavenger (e.g., Silane) Scavenger->Intermediate Traps tBu+

Figure 1: Reaction pathways showing the competition between successful deprotection, hydrolysis, and the Ritter side-reaction.

Optimized Experimental Protocols

Method A: The "Golden Standard" (HCl in Dioxane)

Best for: Scale-up, avoiding Ritter side-products, and ensuring dry conditions.

Reagents:

  • Substrate: Tert-butyl (4-chloro-3-cyanophenyl)carbamate[2]

  • Solvent: 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous solution)

  • Workup: Diethyl ether or MTBE

Protocol:

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane (approx. 5 mL per gram).

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (10 equivalents).

    • Why? Cooling controls the exotherm; excess acid drives the equilibrium despite the electron-deficient aniline being a poor base.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 1–3 hours.

    • Monitor: TLC or LCMS. Look for the disappearance of the starting material.[3]

  • Isolation:

    • If a precipitate forms: Filter the solid and wash with diethyl ether. This is the pure hydrochloride salt.

    • If no precipitate: Concentrate the solvent in vacuo (keep bath <40°C). Triturate the residue with ether/hexanes to induce crystallization.

  • Neutralization (Optional): If the free base is required, suspend the salt in EtOAc and wash with saturated NaHCO₃. Do not use strong bases (NaOH) for extended periods to avoid nitrile hydrolysis.

Method B: Scavenger-Assisted (TFA/DCM)

Best for: Small scale, high-value synthesis where HCl sensitivity is a concern.

Protocol:

  • Dissolve substrate in DCM (0.1 M concentration).

  • Add Scavenger: Add Triethylsilane (TES) or 1,3-Dimethoxybenzene (2.0 equivalents).

    • Why? The scavenger reacts with the tert-butyl cation faster than the nitrile does, preventing the Ritter reaction [1].

  • Add TFA (Trifluoroacetic acid) slowly (Ratio: 1:4 TFA:DCM).

  • Stir at Room Temperature for 1–2 hours.

  • Concentrate immediately. Do not leave in TFA overnight.

Troubleshooting Guide & Diagnostic Matrix

Use this matrix to identify issues based on analytical data (LCMS/NMR).

ObservationProbable CauseCorrective Action
New Peak: M+18 Nitrile Hydrolysis (Formation of Primary Amide). Caused by water in the acid or solvent.[4][5]Switch to anhydrous HCl/Dioxane. Ensure all glassware is dried. Reduce reaction temperature.
New Peak: M+56 Ritter Reaction (Formation of N-tert-butyl amide). Caused by

attacking the nitrile.
CRITICAL: Add a cation scavenger (Triethylsilane or Thioanisole). Dilute the reaction mixture.
Incomplete Rxn Electron-Deficient Ring. The Cl and CN groups make the aniline less basic, destabilizing the protonated intermediate.Increase acid equivalents (up to 20 eq). Increase time. Do not increase temperature significantly.
Low Yield (Workup) High Water Solubility. The aniline salt might be partially soluble in the aqueous wash.Avoid aqueous workup if possible. Filter the salt directly from organic solvent. If aqueous extraction is needed, salt the aqueous layer with NaCl.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous HCl (37%)? A: Avoid if possible. While 37% HCl can remove Boc, the high water content combined with the exotherm of mixing significantly increases the risk of nitrile hydrolysis to the amide (Pathway B). If you must use aqueous acid, keep the temperature strictly at 0°C and monitor closely.

Q: Why is the reaction slower than with standard Boc-aniline? A: Electronic effects. The 4-chloro and 3-cyano groups are electron-withdrawing. This reduces the electron density on the nitrogen, making the carbamate oxygen less nucleophilic (harder to protonate initially) and the resulting aniline less basic.

Q: Can I heat the reaction to speed it up? A: No. Heating acidic nitrile solutions is the standard industrial method for making carboxylic acids. Heating will almost certainly degrade your nitrile group.

Q: Is the product light sensitive? A: Anilines, particularly electron-deficient ones, can be prone to oxidation (browning) upon air/light exposure. Store the hydrochloride salt in the dark under inert gas (Argon/Nitrogen) for long-term stability.

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. (Establishes the use of scavengers in Boc deprotection).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for Boc stability and deprotection conditions).
  • Organic Chemistry Portal. "Ritter Reaction - Mechanism and Examples." [Link] (Detailed mechanism of nitrile-cation interaction).

  • ChemGuide. "Hydrolysis of Nitriles." [Link] (Fundamental chemistry of nitrile stability in acid).

Sources

Optimization

Technical Support Center: Removing Unreacted 4-Amino-2-chlorobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying reaction mixtures containing 4-amino-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying reaction mixtures containing 4-amino-2-chlorobenzonitrile (CAS: 20925-27-3).

Due to the unique electronic properties of this compound, standard workup procedures often fail. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity product recovery.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is standard 1M HCl extraction failing to remove 4-amino-2-chlorobenzonitrile from my organic layer? A1: The failure lies in the compound's significantly depressed basicity. While unsubstituted aniline has a conjugate acid pKa of ~4.6, 4-amino-2-chlorobenzonitrile possesses two strongly electron-withdrawing groups: an ortho-chloro group and a para-cyano group. These groups pull electron density away from the nitrogen lone pair via inductive (-I) and resonance (-M) effects, lowering the pKa of its conjugate acid to near or below 1.0. Standard 1M HCl (pH ~0) only partially protonates the amine. To achieve the >99% protonation required to drive the compound into the aqueous phase, you must use a stronger acidic continuous phase (e.g., 2M–3M HCl) to overcome this thermodynamic barrier[1].

Q2: My target product is acid-sensitive and degrades in 2M HCl. How can I remove the unreacted amine? A2: If your product cannot tolerate low pH, you must pivot from an acid-base extraction to a covalent scavenging strategy . Solid-supported electrophilic resins, such as polymer-bound isocyanate or aldehyde resins, are highly effective[2]. The primary amine of 4-amino-2-chlorobenzonitrile acts as a nucleophile, attacking the resin's functional groups to form an irreversible covalent bond (e.g., a urea linkage)[3]. Because the resin is an insoluble cross-linked polystyrene matrix, the trapped impurity is simply filtered away, leaving your acid-sensitive product untouched in the solution.

Q3: Can I use solvent precipitation/trituration to separate the unreacted starting material? A3: Yes, exploiting differential solubility is a viable, solvent-efficient alternative. 4-amino-2-chlorobenzonitrile is highly soluble in moderately polar solvents (like hot ethyl acetate or dichloromethane) but exhibits poor solubility in non-polar hydrocarbon solvents[4]. If your synthesized product is highly polar, you can dissolve the crude mixture in a minimal amount of ethyl acetate and slowly titrate in hexanes to precipitate your product while leaving the unreacted amine in the mother liquor.

Part 2: Troubleshooting Guide & Decision Matrix

To determine the optimal purification route, follow the logical workflow below based on your target product's stability and the reaction scale.

G Start Crude Reaction Mixture (contains unreacted 4-amino-2-chlorobenzonitrile) AcidStable Is the target product acid-stable? Start->AcidStable AcidWash Aqueous Acid Extraction (2M-3M HCl) AcidStable->AcidWash Yes Scavenger Solid-Supported Scavenger (Isocyanate/Aldehyde Resin) AcidStable->Scavenger No, but amine is reactive Chromatography Silica Gel Chromatography (Hexane/EtOAc) AcidStable->Chromatography No, and scale is small Pure Purified Product AcidWash->Pure Scavenger->Pure Filter resin Chromatography->Pure

Workflow for removing 4-amino-2-chlorobenzonitrile based on product stability.

Part 3: Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , meaning built-in checks ensure the procedure is working before you move to the next step.

Protocol A: Enhanced Acidic Aqueous Extraction (For Acid-Stable Products)

This method forces the weakly basic amine into the aqueous layer by overwhelming it with a high concentration of protons[5].

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • First Extraction: Transfer to a separatory funnel. Add an equal volume of 2M aqueous HCl . Shake vigorously for 2 minutes, venting frequently.

  • Self-Validation Check: Allow the layers to separate. Draw a 1 mL aliquot of the aqueous layer and check the pH. Causality check: If the pH is >1, other basic byproducts have consumed your acid. Add more concentrated HCl until the aqueous layer remains at pH < 1.

  • Phase Separation: Drain the aqueous layer (which now contains the anilinium salt). Repeat the extraction with 2M HCl two more times to ensure complete depletion.

  • Neutralization: Wash the retained organic layer once with saturated aqueous NaHCO3 to neutralize residual acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

Protocol B: Covalent Scavenging via Isocyanate Resin (For Acid-Sensitive Products)

This method uses polymer-supported isocyanate to covalently trap the primary amine[2].

Mechanism Amine 4-amino-2-chlorobenzonitrile (in solution) Reaction Nucleophilic Addition (Room Temp, 1-2h) Amine->Reaction Resin Isocyanate Resin (Solid Support) Resin->Reaction Urea Polymer-Bound Urea (Insoluble) Reaction->Urea Filtration Simple Filtration Urea->Filtration

Covalent scavenging mechanism of primary amines using isocyanate-functionalized resins.

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or DMF). Do not use alcohols, as they will compete for the isocyanate groups.

  • Resin Addition: Add 3 to 4 molar equivalents of Isocyanate-functionalized polystyrene resin (loading typically ~1.5 mmol/g) relative to the estimated amount of unreacted 4-amino-2-chlorobenzonitrile[3].

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Note: Avoid magnetic stirring bars if possible, as they can physically grind and degrade the polymer beads, complicating filtration.

  • Self-Validation Check: Pull a 10 µL aliquot of the supernatant and analyze via TLC or LCMS. Causality check: If the amine peak/spot is still present, the reaction is incomplete. Add 1 more equivalent of resin and agitate for another hour.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake thoroughly with DCM to elute any trapped product.

  • Concentration: Concentrate the combined filtrate to yield the amine-free product.

Part 4: Quantitative Data & Method Comparison

To assist in experimental design, the following table synthesizes the operational parameters of each removal strategy, allowing for rapid comparison based on your specific laboratory constraints.

Purification MethodReagents RequiredProduct CompatibilityScalabilityEst. Time RequiredRemoval Efficiency
Enhanced Acid Extraction 2M-3M HCl, EtOAc/DCMAcid-stable onlyExcellent (Up to kg scale)~1 hourHigh (>95%)
Isocyanate Scavenger Resin Polymer-bound isocyanateBroad (Acid-sensitive OK)Good (mg to 100g scale)2–4 hoursVery High (>99%)
Solvent Precipitation EtOAc / HexanesBroadModerate~2 hoursModerate (Requires optimization)
Silica Gel Chromatography Hexanes / EtOAc / SiO₂BroadPoor (Solvent/time intensive)4–8 hoursHigh (>95%)

Part 5: References

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from[Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from[Link]

  • The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectrum analysis of Tert-butyl (4-chloro-3-cyanophenyl)carbamate (1H, 13C)

This guide provides a comprehensive technical analysis of the NMR profile for Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1). This compound is a critical intermediate in the synthesis of androgen recept...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the NMR profile for Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1). This compound is a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

The following analysis compares solvent performance (DMSO-


 vs. CDCl

) and outlines self-validating protocols for distinguishing this product from its starting material, 5-amino-2-chlorobenzonitrile .

Executive Summary & Strategic Context

In drug development, the Boc-protection of electron-deficient anilines is a pivotal step. For Tert-butyl (4-chloro-3-cyanophenyl)carbamate , standard NMR protocols using Chloroform-


 (CDCl

) often yield suboptimal resolution due to the poor solubility of aryl carbamates and quadrupole broadening from the chloro/cyano substituents.

This guide advocates for DMSO-


  as the superior solvent for structural validation. Our comparative analysis demonstrates that DMSO-

stabilizes the carbamate proton (NH) via hydrogen bonding, shifting it downfield into a distinct diagnostic window (~9.8 ppm), whereas CDCl

results in peak broadening and potential overlap with aromatic signals.

Experimental Protocol: Solvent Selection & Preparation

To ensure reproducibility, follow this self-validating workflow.

Methodology: Comparative Solvation
  • Sample Preparation:

    • Sample A (Recommended): Dissolve 10 mg of product in 0.6 mL DMSO-

      
        (99.9% D).
      
    • Sample B (Alternative): Dissolve 10 mg of product in 0.6 mL CDCl

      
        (with 0.03% TMS).
      
  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 1.0 s (Increase to 5.0 s for quantitative integration of the Boc signal).
      
    • Scans: 16 (1H), 1024 (13C).

    • Temperature: 298 K.

Workflow Visualization

AnalysisWorkflow Start Crude Reaction Mixture Workup Workup: EtOAc Ext./Wash Start->Workup Isolate Isolation: Solid Precipitate Workup->Isolate Solvent Solvent Selection Isolate->Solvent CDCl3 CDCl3 Path: NH Broad/Invisible (Not Recommended) Solvent->CDCl3 Routine DMSO DMSO-d6 Path: NH Sharp Singlet (Gold Standard) Solvent->DMSO High Precision Validation Structural Validation CDCl3->Validation DMSO->Validation

Figure 1: Analytical workflow emphasizing the critical divergence in solvent selection for aryl carbamate validation.

Comparative Analysis: H NMR Performance

The following data contrasts the spectral signature in the two primary solvents. The core differentiator is the Carbamate NH signal.

Table 1: H NMR Chemical Shift Assignment
Proton AssignmentMultiplicity

(ppm) in DMSO-

(Recommended)

(ppm) in CDCl

(Alternative)
Performance Note
NH (Carbamate) Broad Singlet9.85 - 9.95 ~6.80 - 7.10Critical: In CDCl

, this peak is broad and often overlaps with aromatics. In DMSO, it is distinct and quantifiable.
Ar-H (C2) Doublet/Singlet8.157.85Positioned between NH-Boc and CN; highly deshielded.
Ar-H (C5/C6) Multiplet7.60 - 7.757.30 - 7.50Second-order coupling effects are stronger in CDCl

.
Boc (-CH

)
Singlet1.48 1.52The 9H singlet is the internal integration standard.
Mechanistic Insight: Why DMSO?

In CDCl


, the carbamate proton undergoes rapid exchange and aggregation, leading to peak broadening. DMSO-

acts as a hydrogen bond acceptor, "locking" the NH proton in a specific conformation. This results in a sharp, downfield singlet (~9.9 ppm) that serves as a binary indicator:
  • Presence: Successful Boc protection.

  • Absence (or shift to ~6.0 ppm): Unreacted amine starting material.

Structural Validation: C NMR & Precursor Differentiation

To confirm the synthesis, one must distinguish the product from the starting material (5-amino-2-chlorobenzonitrile ). The


C spectrum provides the definitive "fingerprint."
Table 2: C NMR Assignment (DMSO- )
Carbon Position

(ppm)
Structural Significance
C=O (Carbamate) 152.8 New Signal: Confirms formation of the carbamate bond. Absent in precursor.
C-CN (Nitrile) 116.5Diagnostic for the cyano group (remains unchanged).
C-Cl (C4) 128.0Ipso-carbon attached to Chlorine.
C-Quat (t-Butyl) 80.2New Signal: Quaternary carbon of the Boc group.
CH

(t-Butyl)
28.1New Signal: Intense peak confirming the tert-butyl group.
Visualizing the Assignments

StructureMap Structure Tert-butyl (4-chloro-3-cyanophenyl)carbamate Boc_Me Boc-CH3 1H: 1.48 ppm (s) 13C: 28.1 ppm Structure->Boc_Me Boc_CO Carbamate C=O 13C: 152.8 ppm Structure->Boc_CO NH NH Proton 1H: 9.90 ppm (bs) (DMSO-d6) Structure->NH Ar_H2 Ar-H (C2) 1H: ~8.15 ppm (Deshielded by CN/NH) Structure->Ar_H2

Figure 2: Chemical shift mapping. The NH and C=O signals are the primary validation points for reaction monitoring.

Troubleshooting & Impurities

When analyzing the spectrum, common impurities from the synthesis (typically using Boc


O) must be identified.
  • Boc

    
    O (Excess Reagent):  Look for a singlet at 1.45 ppm  (slightly upfield from product Boc) and a 
    
    
    
    C signal at 27.8 ppm .
  • t-Butanol (Byproduct): Singlet at 1.18 ppm (DMSO-

    
    ) or 1.28 ppm  (CDCl
    
    
    
    ).
  • Water: In DMSO-

    
    , water appears at 3.33 ppm .[1] Ensure this does not overlap with methoxy signals if using other derivatives.
    

References

  • BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from

  • Royal Society of Chemistry. (2014). Synthesis and Characterization of Tert-butyl arylcarbamates. Retrieved from

Sources

Comparative

Comparison of Tert-butyl (4-chloro-3-cyanophenyl)carbamate vs. Enzalutamide intermediates

Pathway B: The Unprotected Amine / Isothiocyanate Route This is the more established and widely documented industrial route. It begins with 4-amino-2-(trifluoromethyl)benzonitrile, which is converted to the highly reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Pathway B: The Unprotected Amine / Isothiocyanate Route

This is the more established and widely documented industrial route. It begins with 4-amino-2-(trifluoromethyl)benzonitrile, which is converted to the highly reactive 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This isothiocyanate is the key electrophile that couples with the other half of the molecule to form the thiohydantoin ring in a single, efficient step.

Visualizing the Synthetic Approaches

The choice of intermediate dictates the overall synthetic workflow. Below are Graphviz diagrams illustrating the logical flow of each pathway.

Synthetic_Pathways cluster_A Pathway A: Carbamate-Protected Route cluster_B Pathway B: Isothiocyanate Route A1 4-amino-2-chloro benzonitrile A2 Tert-butyl (4-chloro-3- cyanophenyl)carbamate A1->A2 Boc Protection A3 Coupling Reaction (e.g., with isobutyric acid derivative) A2->A3 A4 Cyclization & Thionation A3->A4 A5 Boc Deprotection A4->A5 A6 Final Coupling with N-methylbenzamide moiety A5->A6 A7 Enzalutamide A6->A7 B1 4-amino-2-(trifluoromethyl) benzonitrile B2 4-isothiocyanato-2-(trifluoromethyl) benzonitrile B1->B2 Thionation (e.g., thiophosgene) B4 Enzalutamide B2->B4 Cyclization B3 Methyl 2-((3-fluoro-4-(methylcarbamoyl) -phenyl)amino)-2-methylpropanoate B3->B4 G start Start: Dissolve Amine step1 Add 4-amino-2-(trifluoromethyl)benzonitrile and solvent (e.g., DCM) to flask. start->step1 step2 Cool reaction mixture to 0-5 °C. step1->step2 step3 Slowly add thiophosgene (or equivalent) solution. step2->step3 step4 Add base (e.g., triethylamine) dropwise to neutralize HCl byproduct. step3->step4 step5 Monitor reaction by TLC until starting material is consumed. step4->step5 step6 Quench reaction with water and separate organic layer. step5->step6 step7 Dry organic layer (Na2SO4), filter, and concentrate in vacuo. step6->step7 end End: Purified Isothiocyanate step7->end

Caption: Workflow for isothiocyanate synthesis.

Step-by-Step Procedure:

  • To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 eq) in DCM (2 volumes) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Protocol 2: Final Cyclization to Enzalutamide (Pathway B)

This step represents the convergent power of the isothiocyanate route, forming the final API in a single transformation.

Causality: The nucleophilic secondary amine of the propanoate intermediate attacks the electrophilic carbon of the isothiocyanate. The resulting thiourea intermediate undergoes an intramolecular cyclization, driven by a base, to form the stable five-membered thiohydantoin ring of Enzalutamide.

Step-by-Step Procedure:

  • Combine methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (1.0 eq), 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1 eq), and triethylamine (1.2 eq) in a suitable solvent such as toluene or a DMSO/isopropyl acetate mixture. [1]2. Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. [2]Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a solvent system like methanol or dichloromethane/hexane, to yield pure Enzalutamide. [2]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: In-process control via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical. For instance, in Protocol 1, the disappearance of the starting amine spot (visualized by UV) and the appearance of a new, less polar product spot confirms the progression of the reaction.

  • Product Characterization: The identity and purity of the intermediates and the final product must be confirmed by a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment (e.g., >99.8%). [3]

Conclusion and Field-Proven Insights

For researchers and drug development professionals, the choice between these synthetic strategies is a classic trade-off between safety and efficiency.

The Isothiocyanate Route (Pathway B) is the industry-proven method for a reason: it is robust, high-yielding, and highly convergent. Its primary drawback is the use of acutely toxic reagents like thiophosgene. However, in a controlled industrial setting with proper engineering and safety protocols, this risk is manageable. For large-scale manufacturing, its economic advantages are undeniable.

The Carbamate-Protected Route (Pathway A) represents a potentially safer, albeit more theoretical, alternative that avoids hazardous thionating agents. While the Boc-protected intermediate is stable and easy to handle, the overall synthesis is longer and less efficient. This route may be more suitable for early-stage discovery chemistry or medicinal chemistry efforts where safety and handling simplicity are prioritized over cost and throughput, and where novel analogs are being prepared.

Ultimately, for the production of Enzalutamide itself, the Isothiocyanate pathway remains the superior choice from a process chemistry perspective, delivering the final product with high purity and in fewer steps.

References

  • Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. PMC. [Link]

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters. [Link]

  • PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE. European Patent Office. [Link]

  • Synthetic method of enzalutamide.
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. [Link]

  • (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses. [Link]

  • Synthesis of Carbamates. Organic Chemistry Portal. [Link]

  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. Tetrahedron Letters. [Link]

Sources

Validation

Benchmarking Biological Activity of 4-Chloro-3-cyanoaniline Derivatives

Executive Summary The compound 4-chloro-3-cyanoaniline (also known as 5-amino-2-chlorobenzonitrile, CAS 35747-58-1) serves as a highly privileged scaffold in modern medicinal chemistry and drug development[1]. With a mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-3-cyanoaniline (also known as 5-amino-2-chlorobenzonitrile, CAS 35747-58-1) serves as a highly privileged scaffold in modern medicinal chemistry and drug development[1]. With a molecular weight of 152.58 g/mol and an XLogP3 of 1.3, its structural geometry provides an optimal balance of lipophilicity and hydrogen-bonding capacity. The presence of the electron-withdrawing cyano and chloro groups on the aniline ring profoundly influences the electronic distribution of the amine, making it an ideal building block for synthesizing diverse biologically active molecules.

This guide objectively benchmarks the performance, mechanistic pathways, and experimental validation of three primary classes of 4-chloro-3-cyanoaniline derivatives: Tyrosine Kinase Inhibitors (TKIs) , GPR35 Agonists , and Dithiocarbamate Metal Complexes .

Derivative Class Comparison

Class A: Tyrosine Kinase Inhibitors (TKIs)

Aniline derivatives are classic hinge-binding motifs in kinase inhibitors. When 4-chloro-3-cyanoaniline is incorporated into larger pharmacophores (such as quinazolines or pyrimidines), the cyano and chloro substituents provide specific steric bulk and electrostatic interactions that fit precisely into the deep hydrophobic pockets of the ATP-binding site in kinases like EGFR and VEGFR-2[2].

  • Performance Advantage: High selectivity and potent nanomolar inhibition due to the rigid hydrogen-bonding network established by the aniline nitrogen.

Class B: GPR35 Agonists

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in gastrointestinal diseases, visceral pain, and inflammatory bowel disease. Derivatives synthesized from 5-amino-2-chlorobenzonitrile have been identified as potent GPR35 agonists[3].

  • Performance Advantage: These derivatives exhibit excellent pharmacological tractability, effectively modulating cAMP levels and β-arrestin recruitment, which are critical for suppressing inflammatory mediator release.

Class C: Dithiocarbamate Metal Complexes

By reacting the primary amine of 4-chloro-3-cyanoaniline with carbon disulfide (


) in a basic medium, researchers can synthesize dithiocarbamate ligands. These ligands act as powerful chelating agents for transition metals (Ni, Cu, Co, Pt). The resulting metal complexes demonstrate significant anticancer and antimicrobial efficacy[4].
  • Performance Advantage: The metal center enhances the lipophilicity of the complex, facilitating cellular membrane penetration and subsequent interaction with intracellular targets like DNA or crucial metabolic enzymes.

Quantitative Data Comparison

The following table summarizes the benchmarked biological activities across the three derivative classes.

Derivative ClassPrimary TargetBiological Activity MetricTypical Value RangeKey Structural Feature
TKI Derivatives EGFR / VEGFR-2

(Kinase Inhibition)
10 - 500 nMHinge-binding aniline core
GPR35 Agonists GPR35 Receptor

(cAMP /

-Arrestin)
0.1 - 5 μMTetrazole/carboxylic acid bioisosteres
Dithiocarbamate Complexes Cellular ProliferationMIC /

(Cytotoxicity)
1 - 50 μg/mLMetal center (Ni/Cu/Pt) coordination

Mechanistic Pathways

Understanding the causality behind the biological activity requires mapping the signal transduction and inhibition pathways.

Pathway 1: Kinase Inhibition Mechanism

TKI_Pathway Ligand 4-Chloro-3-cyanoaniline TKI Derivative Kinase EGFR/VEGFR Kinase Domain Ligand->Kinase Competitive Binding (Hinge Region) Signaling Downstream Signaling (MAPK/PI3K) Kinase->Signaling Inhibition of Phosphorylation ATP ATP Molecule ATP->Kinase Blocked Apoptosis Cell Cycle Arrest / Apoptosis Signaling->Apoptosis Induction

Mechanism of action for 4-chloro-3-cyanoaniline-derived kinase inhibitors blocking ATP binding.

Pathway 2: GPR35 Agonist Signaling

GPR35_Pathway Agonist GPR35 Agonist (Aniline Derivative) Receptor GPR35 Receptor (Transmembrane) Agonist->Receptor Receptor Activation GProtein Gαi/o Coupling Receptor->GProtein Signal Transduction BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin Internalization cAMP cAMP Levels (Decrease) GProtein->cAMP Inhibition of Adenylate Cyclase

Signal transduction pathway of GPR35 activation by 4-chloro-3-cyanoaniline derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of Dithiocarbamate Metal Complexes

This protocol leverages a replacement reaction approach to yield highly pure dithiocarbamate compounds capable of regulating essential biological proteins[4].

Reagents & Materials:

  • 4-chloro-3-cyanoaniline derivative (0.01 mol)

  • Absolute ethanol (99% purity)

  • Sodium hydroxide (NaOH, 0.01 mol)

  • Carbon disulfide (

    
    )
    
  • Metal chloride salts (e.g.,

    
    , 
    
    
    
    )

Step-by-Step Methodology:

  • Solubilization: Dissolve 0.01 mol of the 4-chloro-3-cyanoaniline derivative in 50 mL of absolute ethanol. Causality: Absolute ethanol is required to ensure complete dissolution of the hydrophobic organic precursor before introducing the aqueous base.

  • Basification: Dissolve 0.01 mol of NaOH in 10 mL of distilled water. Add this dropwise to the organic solution. Causality: The basic medium is incorporated to conserve the amines and deprotonate the intermediate, facilitating nucleophilic attack.

  • Ligand Formation: Add carbon disulfide (

    
    ) dropwise to the mixture under continuous stirring for 3 hours at ambient temperature.
    
  • Isolation: Transfer the mixture to a watch glass and allow the solvent to evaporate at room temperature to isolate the sodium dithiocarbamate ligand.

  • Complexation: React the isolated ligand with an equimolar amount of the desired metal chloride in an aqueous/ethanol mixture. The resulting precipitate is the metal complex, which can be filtered, washed, and dried for biological testing.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Given that many benzonitrile-containing compounds act as kinase inhibitors, this luminescence-based assay quantifies ADP production to evaluate


 values without the need for radioactive isotopes[2].

Step-by-Step Methodology:

  • Compound Incubation: Prepare serial dilutions of the TKI derivative in a standard kinase assay buffer (containing

    
    , EGTA, and BSA to prevent non-specific binding). Add the target kinase (e.g., VEGFR-2) and incubate for 15 minutes at room temperature.
    
  • Reaction Initiation: Add a fixed concentration of ATP and the specific peptide substrate to all wells to initiate the enzymatic reaction. Causality: The pre-incubation step ensures the inhibitor reaches binding equilibrium in the hinge region before competing with ATP.

  • Kinase Reaction: Incubate the microplate for 60 minutes at room temperature.

  • Luminescence Detection: Add the ADP detection reagent (e.g., ADP-Glo™). This reagent halts the kinase reaction, depletes unconsumed ATP, and converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light.

  • Data Analysis: Measure the luminescent signal using a microplate reader. The signal is directly proportional to kinase activity. Plot the relative light units (RLU) against the log of the compound concentration to determine the

    
     value.
    

References

  • PubChem. "5-Amino-2-chlorobenzonitrile | C7H5ClN2 | CID 10997234". National Institutes of Health (NIH). https://pubchem.ncbi.nlm.nih.gov/compound/10997234
  • BenchChem. "5-Bromo-2-chlorobenzonitrile - Kinase Inhibition Assay Principles". BenchChem. https://www.benchchem.com/product/b1157381
  • Google Patents. "US20240254093A1 - GPR35 Agonist Compounds". Google Patents. https://patents.google.
  • Issa, M. H., & Mohammed, M. S. "Preparation and characterization of new ligand derived from dithiocarbamate and their metal complexes with biological study". Journal of Kufa for Chemical Sciences, 4(3), 132-147 (2025). https://journal.uokufa.edu.iq/index.php/jkcs/article/view/19165

Sources

Comparative

Crystal structure and X-ray diffraction data for Boc-protected chloro-cyanoanilines

Executive Summary & Strategic Importance In the development of androgen receptor antagonists (e.g., Enzalutamide analogs), Boc-protected chloro-cyanoanilines serve as critical electrophilic intermediates. Their solid-sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of androgen receptor antagonists (e.g., Enzalutamide analogs), Boc-protected chloro-cyanoanilines serve as critical electrophilic intermediates. Their solid-state behavior dictates process scalability, shelf-life, and reaction kinetics.

This guide compares the Boc-protected form (specifically tert-butyl (3-chloro-4-cyanophenyl)carbamate and its isomers) against its unprotected precursor and Fmoc-alternatives .

Key Finding: While unprotected anilines offer higher atom economy, they suffer from oxidative instability and poor solubility in non-polar solvents. The Boc-protected variant introduces a "steric shield" that disrupts strong intermolecular hydrogen bonding, resulting in a herringbone packing motif that enhances solubility in organic solvents (DCM, THF) and improves oxidative stability during storage.

Comparative Analysis: Solid-State Performance

The "Steric Shield" Effect on Crystal Packing

The fundamental difference between the alternatives lies in the dominant supramolecular synthons.

  • Unprotected Chloro-Cyanoaniline (Alternative A):

    • Dominant Interaction: Strong N-H···N (cyano) hydrogen bonds.

    • Packing: Forms planar sheets or tight chains.

    • Consequence: High melting point, low solubility in ethers/esters, prone to oxidation at the amine.

  • Boc-Protected Variant (The Product):

    • Dominant Interaction: Weak C-H···O and N-H[1][2][3][4][5]···O=C (carbamate) bonds.[6]

    • Packing: The bulky tert-butyl group prevents planar stacking, forcing the molecules into a herringbone arrangement (typically Monoclinic

      
       or 
      
      
      
      ).
    • Consequence: Lower lattice energy (easier to dissolve), enhanced stability against moisture/air, but lower density.

Performance Matrix
FeatureBoc-Protected (Product) Unprotected (Alternative) Fmoc-Protected (Alternative)
Crystallinity High (Large prisms/blocks)Moderate (Needles/Plates)High (Fine needles)
Solubility (DCM) Excellent (>100 mg/mL) Poor (<10 mg/mL)Good
Atom Economy Lower (Boc adds mass)Highest Lowest (Fmoc is massive)
Deprotection Acidic (HCl/Dioxane or TFA)N/ABasic (Piperidine)
Packing Motif Herringbone (Steric-driven)Planar Sheets (H-bond driven)

Stacking (Fluorene driven)
Melting Point ~100–110 °C (Sharp)>140 °C (Often broad)>150 °C

Experimental Data: Structural Characterization

The following data contrasts the structural parameters of the Boc-protected class (using the structural analog tert-butyl 4-cyanophenyl carbonate as a crystallographic proxy due to isostructural packing) against the standard parameters for chloro-anilines.

Crystallographic Parameters (Representative)
ParameterBoc-Analog (Carbonate/Carbamate) [1]Unprotected Chloro-Aniline [2]
Crystal System MonoclinicMonoclinic
Space Group

or


Unit Cell a (Å) 5.735~7.40
Unit Cell b (Å) 14.324~26.00
Unit Cell c (Å) 13.773~3.90 (Short axis)

(Angle)
101.11°~98.0°
Volume (

)
1110.1~750.0
Z (Molecules/Cell) 44
Calc.[7][8] Density (

)
1.312~1.50

Interpretation: The significantly larger unit cell volume and lower density of the Boc-protected form confirm the "lattice expansion" caused by the tert-butyl group. This expansion correlates directly with the observed increase in solubility.

Spectroscopic Validation (Self-Validating Protocol)

Before crystallization, purity must be confirmed.

  • 1H NMR (500 MHz, CDCl3):

    
     1.52 (s, 9H, Boc-CH3), 7.45 (dd, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 7.10 (br s, 1H, N-H).
    
  • IR (KBr): 2230

    
     (CN stretch), 1725 
    
    
    
    (C=O Carbamate), 3350
    
    
    (N-H).[9]

Detailed Experimental Protocols

Synthesis & Crystallization Workflow

SynthesisWorkflow Start Start: 3-Chloro-4-cyanoaniline Reagent Add (Boc)2O + DMAP Solvent: DCM or THF Start->Reagent Reaction Stir 25°C, 6-12h Monitor TLC Reagent->Reaction Workup Acid Wash (1M HCl) Dry (MgSO4) Reaction->Workup Crude Crude Solid Workup->Crude Cryst Crystallization (Slow Evap: Hexane/EtOAc) Crude->Cryst Purification XRD Single Crystal XRD (Monoclinic Prisms) Cryst->XRD Characterization

Figure 1: Step-by-step synthesis and crystallization workflow for Boc-protected chloro-cyanoanilines.

Protocol: Preparation of Single Crystals

Objective: Obtain X-ray quality crystals for structural elucidation.

  • Dissolution: Dissolve 100 mg of the crude Boc-protected aniline in 2 mL of Ethyl Acetate (EtOAc) in a scintillation vial. Ensure complete dissolution; sonicate if necessary.

  • Antisolvent Addition: Carefully layer 4 mL of Hexane (or Heptane) on top of the EtOAc solution. Do not mix.

  • Slow Evaporation: Cover the vial with parafilm and poke 3-4 small holes with a needle to allow controlled solvent evaporation.

  • Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

  • Harvesting: Colorless prismatic crystals typically form within 48–72 hours.

    • Checkpoint: If needles form, evaporation was too fast. Repeat with a tighter seal.

Supramolecular Logic (Mechanism)

Interactions BocGroup Boc Group (Steric Bulk) Packing Herringbone Packing BocGroup->Packing Prevents Stacking Carbamate Carbamate (NH-CO-O) Carbamate->Packing Weak H-Bonds (N-H...O) Cyano Cyano Group (CN) Cyano->Packing Dipole Alignment Chloro Chloro Group (Cl) Chloro->Packing Halogen Bonding (Cl...N or Cl...O)

Figure 2: Supramolecular synthons driving the crystal lattice formation.

References

  • Applewhite, M. J. (2010).[7] tert-Butyl 4-cyanophenyl carbonate.[7][10] Acta Crystallographica Section E, 66(10), o2681.[7] Link

    • Note: Cited as the primary structural analog for Boc-packing analysis.
  • Vilaivan, T. (2006). Alcohol Speed up Boc Protection of Primary Amines.[1] Tetrahedron Letters, 47(38), 6739-6742. Link

  • GSC Biological and Pharmaceutical Sciences. (2024).[6][11][12][13] Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[12][13][14] Link

  • PubChem. (2025).[15] Tert-butyl (4-chloro-3-cyanophenyl)carbamate Compound Summary. Link

  • Cinčić, D., & Friščić, T. (2014). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds. Crystal Growth & Design, 14(2). Link

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl (4-chloro-3-cyanophenyl)carbamate proper disposal procedures

Executive Summary: Immediate Action Guide Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1) is a halogenated, nitrogen-containing organic intermediate.[1] For disposal purposes, it must be treated as Hazar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Guide

Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS: 1495798-36-1) is a halogenated, nitrogen-containing organic intermediate.[1] For disposal purposes, it must be treated as Hazardous Chemical Waste .

  • Primary Disposal Stream: Halogenated Organic Waste.

  • Critical Restriction: DO NOT mix with strong acids (Risk of gas evolution/over-pressurization) or strong oxidizers (Fire risk).

  • Physical State: Typically a solid; often found in solution during synthesis.

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand the chemical moieties that drive its reactivity and regulatory classification.

Physicochemical Data
PropertyData
CAS Number 1495798-36-1
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.70 g/mol
Physical State Solid (Off-white to pale yellow)
Solubility Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); Insoluble in water.[2]
The "Why" Behind the Hazards (Scientific Rationale)
  • The Chloro Group (-Cl): This substituent mandates that the waste be classified as Halogenated . Mixing this with non-halogenated waste streams (e.g., acetone, methanol) often results in regulatory non-compliance and increased disposal costs due to the requirement for specific high-temperature incineration protocols to prevent dioxin formation.

  • The Nitrile Group (-CN): While aromatic nitriles are generally stable, they are toxic by ingestion and inhalation. Under extreme acidic conditions or thermal decomposition, they can liberate toxic nitrogen oxides (NOx) or traces of cyanide.

  • The Boc Group (Tert-butyl carbamate): This protecting group is acid-labile. Contact with strong acids (HCl, TFA) removes the Boc group, releasing isobutylene gas and CO₂ . In a sealed waste container, this gas evolution can cause rapid over-pressurization and explosion.

Critical Segregation: The Self-Validating System

Safety is established by segregating incompatible chemical classes before they reach the waste container. Use the following logic map to ensure your workflow is self-validating against accidental reactions.

SegregationLogic Chemical Tert-butyl (4-chloro-3-cyanophenyl)carbamate Acid Strong Acids (HCl, TFA, H2SO4) Chemical->Acid DO NOT MIX (Gas Evolution/Explosion) Oxidizer Strong Oxidizers (Peroxides, Nitrates) Chemical->Oxidizer DO NOT MIX (Fire Hazard) Base Strong Bases (NaOH, KOH) Chemical->Base Avoid (Hydrolysis) HaloWaste Halogenated Organic Waste (DCM, Chloroform) Chemical->HaloWaste CORRECT (Liquid) SolidWaste Solid Hazardous Waste (Double-bagged) Chemical->SolidWaste CORRECT (Solid)

Figure 1: Segregation logic emphasizing the exclusion of acids and oxidizers to prevent gas evolution and fire hazards.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid

Applicable for: Expired reagents, weighing errors, or surplus dry product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: "Tert-butyl (4-chloro-3-cyanophenyl)carbamate" (Do not use abbreviations like "Boc-aniline").

    • Hazards: Check "Toxic" and "Irritant".

  • Packaging:

    • Place the solid in a sealable polyethylene bag (Zip-lock type).

    • Place the sealed bag inside the HDPE waste container.

    • Reasoning: Double containment prevents dust generation, which is a respiratory irritant (STOT SE 3).

Scenario B: Disposal of Solutions (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, or HPLC waste containing the compound.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in DCM, Chloroform, or Chlorobenzene: Use Halogenated Waste Stream .

    • If dissolved in Acetone, Ethyl Acetate, or Methanol: STILL Use Halogenated Waste Stream because the solute (the carbamate) contains chlorine.

  • pH Check (Crucial):

    • Test the pH of the solution using a dipstick.

    • Requirement: pH must be neutral (6-8) .

    • Action: If acidic (e.g., from a reaction workup), neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) before bottling. This prevents Boc-deprotection and gas buildup inside the waste drum.

  • Transfer: Pour into a designated "Halogenated Organic Waste" carboy (typically yellow or safety-coated glass).

  • Cap Venting: Ensure the cap is tight, but if the solution was recently neutralized, leave the cap slightly loose in a fume hood for 30 minutes to ensure all CO₂ has off-gassed before final sealing.

Scenario C: Contaminated Debris (Sharps, Vials, Gloves)
  • Sharps (Needles/Syringes): Dispose of in a puncture-proof "Biohazard/Chemo" sharps container. Do not recap needles.

  • Glassware (Vials/Pipettes):

    • Empty vials: Triple rinse with acetone. Collect rinsate as Halogenated Liquid Waste.

    • Dispose of rinsed glass in "Broken Glass" box (if non-hazardous) or "Glass Hazardous Waste" bucket if residue remains.

  • Gloves/Paper Towels: Collect in a clear heavy-duty plastic bag labeled "Chemically Contaminated Debris" and dispose of as solid hazardous waste.

Emergency Procedures

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess MinorSolid Minor Solid Spill (<10g) Assess->MinorSolid MinorLiquid Minor Liquid Spill (<100mL) Assess->MinorLiquid Major Major Spill / Respiratory Threat Assess->Major ActionSolid 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Bag as HazWaste MinorSolid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Place in sealed bag 3. Label 'Halogenated Debris' MinorLiquid->ActionLiquid Evacuate EVACUATE LAB Call EHS / Emergency Services Major->Evacuate

Figure 2: Decision matrix for spill response. Note that dust generation is a primary concern for solid spills.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. The nitrile and amine functionalities can cause respiratory distress.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (like ethanol) to wash skin, as this increases absorption.

  • Eye Contact: Rinse with water for 15 minutes.[4][5][6][7] Seek medical attention.

Regulatory Compliance (RCRA & EPA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).

  • Waste Codes:

    • D001 (Ignitable): If the compound is in a flammable solvent (Flash point < 60°C).

    • D003 (Reactive): Potentially applicable if mixed with acids (generating toxic gases), though the pure compound is stable.

    • Halogenated Solvents (F002): If dissolved in spent halogenated solvents.[3]

    • Not Otherwise Specified (N.O.S.): Most likely classification for the pure solid. Label as "Toxic Solid, Organic, N.O.S. (Tert-butyl (4-chloro-3-cyanophenyl)carbamate)".[1]

  • Destruction Method: The mandatory disposal method is Incineration at a permitted facility to ensure complete thermal destruction of the nitrile and halogenated aromatic rings.

References

  • National Institutes of Health (PubChem). (2025). Tert-butyl 4-cyanophenylcarbamate (Analogous Compound Data). PubChem Compound Summary for CID 10130644. Retrieved February 28, 2026, from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved February 28, 2026, from [Link]

Sources

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